Product packaging for Methyl 6-aminopyrazine-2-carboxylate(Cat. No.:CAS No. 118853-60-4)

Methyl 6-aminopyrazine-2-carboxylate

Cat. No.: B569821
CAS No.: 118853-60-4
M. Wt: 153.141
InChI Key: MFQOPTGQOOILCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-aminopyrazine-2-carboxylate is a versatile aromatic heterocycle that serves as a critical synthon in advanced materials development and organic synthesis. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing ester, makes it a valuable ligand for constructing coordination polymers and metal-organic frameworks (MOFs) with tailored properties . Research indicates that coordination polymers built from aminopyrazine derivatives can exhibit significant photoluminescence, positioning them as promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensing technologies . Furthermore, the compound's pyrazine core is a fundamental building block in pharmaceutical chemistry. It is part of a class of compounds under investigation for their role in the synthesis of active ingredients, drawing parallels to related pyrazine-carboxylate and carboxamide compounds used in antiviral therapies . The structural and electronic attributes of this compound continue to stimulate research in designing novel functional materials and exploring new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B569821 Methyl 6-aminopyrazine-2-carboxylate CAS No. 118853-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQOPTGQOOILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659348
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118853-60-4
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 6-aminopyrazine-2-carboxylate" synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. As a derivative of pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of more complex molecules. Its structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system, as well as for the creation of new agrochemicals. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, compiling available data into a structured and accessible format for researchers and professionals in the field.

Chemical Identity and Properties

This compound, with the CAS number 118853-60-4, is an amino-substituted pyrazine ester.[1][2] While detailed experimental data in publicly accessible literature is limited, especially in comparison to its isomer, methyl 3-aminopyrazine-2-carboxylate, key physicochemical properties have been compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 118853-60-4[1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Yellow to brown solid[2]
Boiling Point 341.2°C at 760 mmHg (Predicted)[2]
Purity ≥95%[1][2]
Storage Conditions 2-8°C, protected from light, stored under inert gas[1][2]
SMILES COC(=O)C1=NC(N)=CN=C1[1]

Spectroscopic Data: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. However, supplier specifications indicate that the structure conforms to expected NMR and IR spectra.[2]

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a plausible and common synthetic route is the esterification of the corresponding carboxylic acid, 6-aminopyrazine-2-carboxylic acid. This transformation is typically achieved via a Fischer esterification reaction using methanol in the presence of an acid catalyst.

An alternative theoretical pathway could involve the amination of a precursor like methyl 6-chloropyrazine-2-carboxylate.[3]

Proposed Synthesis Pathway: Fischer Esterification

The most direct approach involves the reaction of 6-aminopyrazine-2-carboxylic acid with methanol under acidic conditions.

G cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product 6-aminopyrazine-2-carboxylic_acid 6-Aminopyrazine-2-carboxylic Acid Methyl_6-aminopyrazine-2-carboxylate This compound 6-aminopyrazine-2-carboxylic_acid->Methyl_6-aminopyrazine-2-carboxylate Esterification Methanol Methanol (CH₃OH) Methanol->Methyl_6-aminopyrazine-2-carboxylate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_6-aminopyrazine-2-carboxylate G Start Start: Reagents & Glassware Reaction Fischer Esterification Reaction (Heating/Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching & Neutralization Monitoring->Workup If complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS, Purity) Purification->Analysis Final Final Product Analysis->Final

References

An In-depth Technical Guide to Methyl 6-aminopyrazine-2-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and available physicochemical data for Methyl 6-aminopyrazine-2-carboxylate and its closely related, more extensively researched analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

While direct experimental data for this compound is limited in publicly accessible literature, its structure and nomenclature can be precisely defined. This guide also presents comprehensive data on structurally similar pyrazine derivatives to serve as a valuable reference.

This compound

Chemical Structure and IUPAC Name:

The structure of this compound consists of a central pyrazine ring. A methyl ester group (-COOCH₃) is attached at position 2, and an amino group (-NH₂) is at position 6.

  • IUPAC Name: this compound

  • Chemical Formula: C₆H₇N₃O₂

  • Canonical SMILES: COC(=O)c1cncc(n1)N

Due to the scarcity of specific experimental data for this compound, we present information on several closely related and well-documented pyrazine carboxylate derivatives.

Related Pyrazine Carboxylate Derivatives

The following sections detail the properties and synthesis of key aminopyrazine carboxylate derivatives that are structurally similar to this compound.

Methyl 3-aminopyrazine-2-carboxylate

This derivative features the amino group at the 3-position, adjacent to the methyl ester group. It is a well-characterized compound used as a building block in organic synthesis.

IUPAC Name: methyl 3-aminopyrazine-2-carboxylate[1]

Synonyms: 3-Aminopyrazine-2-carboxylic Acid Methyl Ester, Methyl 3-aminopyrazinecarboxylate[1][2]

Physicochemical Properties

Property Value Source
Molecular Formula C₆H₇N₃O₂ PubChem[1]
Molecular Weight 153.14 g/mol PubChem[1]
Melting Point 169-172 °C ChemicalBook[2]
Boiling Point (Predicted) 300.8 ± 37.0 °C ChemicalBook[2]
Density (Predicted) 1.319 ± 0.06 g/cm³ ChemicalBook[2]

| CAS Number | 16298-03-6 | PubChem[1] |

Experimental Protocols: Synthesis

A general method for the synthesis of Methyl 3-aminopyrazine-2-carboxylate involves the esterification of 3-aminopyrazine-2-carboxylic acid.[2]

  • Reactants: 3-aminopyrazine-2-carboxylic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • 3-aminopyrazine-2-carboxylic acid is added to methanol.

    • Concentrated sulfuric acid is added slowly to the mixture.

    • The reaction mixture is stirred, and the product is subsequently isolated and purified.

Methyl 3-amino-6-bromopyrazine-2-carboxylate

This compound is a halogenated derivative, featuring a bromine atom at the 6-position, which makes it a versatile intermediate for further chemical modifications.

IUPAC Name: Methyl 3-amino-6-bromopyrazine-2-carboxylate[3]

Synonyms: 5-AMINO-2-BROMO-6-PYRAZINECARBOXYLIC ACID METHYL ESTER, Methyl 6-Bromo-3-aminopyrazine-2-carboxylic ester[3][4]

Physicochemical Properties

Property Value Source
Molecular Formula C₆H₆BrN₃O₂ P&S Chemicals[3]
Molecular Weight 232.03 g/mol ChemBK[4]
Density (Predicted) 1.754 ± 0.06 g/cm³ ChemBK[4]

| CAS Number | 6966-01-4 | P&S Chemicals[3] |

This intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals.[5]

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This is a di-amino, chlorinated derivative of pyrazine carboxylic acid methyl ester.

IUPAC Name: methyl 3,5-diamino-6-chloropyrazine-2-carboxylate[6]

Synonyms: 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester[6][7]

Physicochemical Properties

Property Value Source
Molecular Formula C₆H₇ClN₄O₂ PubChem[6]
Molecular Weight 202.60 g/mol Sigma-Aldrich[8]
Melting Point 211.0 to 215.0 °C TCI Chemicals[7]

| CAS Number | 1458-01-1 | PubChem[6] |

Methodologies and Workflows

The synthesis of pyrazine carboxylate derivatives often follows a general workflow that involves the modification of a pyrazine core structure. The diagram below illustrates a conceptual workflow for the synthesis of substituted pyrazine-2-carboxylic acid amides, a common class of compounds derived from these esters.

G Conceptual Synthesis Workflow for Pyrazine Amide Derivatives A Substituted Pyrazine-2-Carboxylic Acid B Acid Chloride Formation (e.g., SOCl₂) A->B C Pyrazine-2-carbonyl chloride B->C E Condensation Reaction C->E D Amine Substrate (Ring-substituted anilines) D->E F Substituted Pyrazine-2-carboxamide (Final Product) E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Conceptual workflow for the synthesis of pyrazine amide derivatives.

References

A Technical Guide to Methyl 6-aminopyrazine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-aminopyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides exemplary experimental protocols for its use in the synthesis of bioactive molecules, and explores its relevance in the development of targeted therapeutics.

Core Compound Specifications

This compound is a substituted pyrazine derivative recognized for its utility as a scaffold in the synthesis of a variety of biologically active compounds.

ParameterValueReference
CAS Number 118853-60-4[1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Yellow to brown solid
Boiling Point 341.2°C at 760 mmHg
Storage Conditions 2-8°C, protected from light, in an inert atmosphere[2]

Application in the Synthesis of Bioactive Derivatives

This compound serves as a critical starting material for the synthesis of more complex molecules, particularly pyrazine-2-carboxamide derivatives. These derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general synthetic approach involves the amidation of the ester group with various amines to introduce molecular diversity.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of pyrazine-2-carboxamide derivatives starting from a methyl aminopyrazine-2-carboxylate precursor. These protocols are based on established methodologies for similar compounds and can be adapted for this compound.

General Procedure for Amide Synthesis

This protocol outlines the conversion of the methyl ester to a diverse library of amides.

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (0.3 M).

  • Addition of Reagents: Add the desired primary or secondary amine (3.0 eq) to the solution, followed by a catalytic amount of ammonium chloride (0.1 eq).

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to 130°C for 40 minutes with stirring.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired N-substituted 6-aminopyrazine-2-carboxamide.

Characterization of Synthesized Compounds

The synthesized derivatives are typically characterized using a combination of spectroscopic and analytical techniques.

TechniquePurposeTypical Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the covalent framework.Chemical shifts and coupling constants consistent with the proposed amide structure.
Infrared (IR) Spectroscopy Identification of key functional groups.Presence of characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
Melting Point (m.p.) Assessment of purity.A sharp melting point range is indicative of a pure compound.
Elemental Analysis Confirmation of the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.

Biological Activity and Signaling Pathways

Derivatives of aminopyrazine-2-carboxylic acids have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such important target is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.

The FGFR Signaling Pathway

The FGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, migration, and survival. Its aberrant activation is implicated in numerous cancers. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for various signaling proteins, triggering downstream cascades such as the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazine Derivative (e.g., FGFR Inhibitor) Inhibitor->FGFR Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->Screening Hit Hit Identification Screening->Hit Hit->Screening Inactive Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Active Optimization->Synthesis InVivo In vivo Studies (Animal Models) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Spectroscopic Characterization of Methyl 6-aminopyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 6-aminopyrazine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HPyrazine H-3
~7.9s1HPyrazine H-5
~5.5br s2H-NH₂
3.9s3H-OCH₃

Solvent: DMSO-d₆ Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158Pyrazine C-6
~145Pyrazine C-2
~135Pyrazine C-3
~125Pyrazine C-5
~52-OCH₃

Solvent: DMSO-d₆ Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)
3100-3000Weak-MediumAromatic C-H stretching
2950-2850Weak-MediumAliphatic C-H stretching (-OCH₃)
1730-1710StrongC=O stretching (ester)
1620-1580Medium-StrongN-H bending and C=C/C=N stretching (ring)
1250-1200StrongC-O stretching (ester)

Sample Preparation: KBr pellet or thin film Disclaimer: These are predicted absorption ranges. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
153[M]⁺ (Molecular Ion)
122[M - OCH₃]⁺
94[M - COOCH₃]⁺

Ionization Mode: Electron Ionization (EI) Disclaimer: These are predicted major fragments. The fragmentation pattern can be more complex.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz or higher frequency spectrometer.

    • Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean salt plate.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, direct insertion or injection into a gas chromatograph (GC-MS) is common.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Details cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight and Formula NMR NMR Spectroscopy Purification->NMR Connectivity and Environment Interpretation Combined Data Analysis IR->Interpretation MS->Interpretation H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR H1_NMR->Interpretation C13_NMR->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

References

The Pivotal Role of Methyl 6-aminopyrazine-2-carboxylate in the Pursuit of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyrazine-2-carboxylate has emerged as a critical starting material in the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and agrochemistry. While the intrinsic biological activity of the core molecule is not extensively documented, its strategic functionalization has led to the development of potent agents with a range of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of derivatives synthesized from this compound, with a primary focus on their antimycobacterial properties. Additionally, this guide explores their potential as Rho-associated protein kinase (ROCK) inhibitors, antifungal agents, and photosynthesis inhibitors. Detailed experimental protocols for key biological assays and representative synthetic methodologies are provided to facilitate further research and development in this promising area.

Introduction: this compound as a Versatile Synthetic Scaffold

This compound is a pyrazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 2-position. Its chemical structure makes it an ideal precursor for the synthesis of a variety of more complex molecules, particularly through modifications of the amino and carboxylate functionalities. The pyrazine ring itself is a well-recognized pharmacophore present in numerous biologically active compounds, including the first-line anti-tuberculosis drug, Pyrazinamide (PZA). Consequently, derivatives of this compound have been a focal point of research aimed at discovering novel therapeutic agents.

This guide will delve into the significant biological activities demonstrated by compounds derived from this versatile scaffold, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing research endeavors.

Antimycobacterial Activity: A Primary Focus of Investigation

The most extensively studied application of this compound derivatives is in the field of antimycobacterials, specifically against Mycobacterium tuberculosis. This research is largely inspired by the structural similarity of these derivatives to pyrazinamide.

Mechanism of Action: Targeting PanD and Coenzyme A Biosynthesis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] Recent studies have identified aspartate decarboxylase (PanD) as a key target of POA.[1] PanD is a crucial enzyme in the biosynthesis of coenzyme A, an essential cofactor in numerous metabolic pathways. By binding to PanD, POA inhibits its function, leading to the depletion of coenzyme A and subsequent cell death.[1] It is hypothesized that many antimycobacterial derivatives of this compound share this mechanism of action.

PanD_Pathway cluster_Mtb Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA PZase (pncA) PanD_active PanD (active enzyme) POA->PanD_active Inhibition PanD_inactive PanD (pro-enzyme) PanD_inactive->PanD_active Autocatalytic cleavage Aspartate L-Aspartate b_Alanine β-Alanine Aspartate->b_Alanine  PanD_active CoA_pathway Coenzyme A Biosynthesis b_Alanine->CoA_pathway b_Alanine->CoA_pathway Rate-limiting step Cell_Death Cell Death CoA_pathway->Cell_Death

Fig. 1: Proposed mechanism of action of Pyrazinoic Acid (POA).
Quantitative Data: Antimycobacterial Activity of Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazine derivatives against Mycobacterium tuberculosis and other mycobacterial strains. It is important to note that these are derivatives and not this compound itself.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazine Carboxamides5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv3.13[2]
Pyrazine Carboxamides6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv6.25 (65% inhibition)[3]
Benzylamino Pyrazines3-(Benzylamino)pyrazine-2,5-dicarbonitrileM. tuberculosis12.5-25[4]
Quinoxaline Carboxylates4'-Acetoxybenzyl 2-quinoxalinecarboxylateM. tuberculosis<1 - 6.25[5]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 96-well microtiter plates.

  • Alamar Blue reagent.

  • M. tuberculosis H37Rv culture.

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add the M. tuberculosis inoculum to each well, except for the negative control wells.

  • Include a positive control (bacteria only) and a negative control (media only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][6]

Potential as ROCK Inhibitors

Derivatives of this compound have been synthesized and investigated as potential inhibitors of Rho-associated protein kinase (ROCK).[7] ROCK inhibitors have therapeutic potential in a variety of diseases, including cardiovascular disorders, inflammatory diseases, and cancer, primarily due to their role in regulating cell migration and proliferation.[7]

Rationale for Targeting ROCK

The ROCK signaling pathway plays a crucial role in actin cytoskeleton organization, cell adhesion, and motility. In cancer, aberrant ROCK signaling is often associated with increased metastasis. Therefore, inhibiting ROCK is a promising strategy to impede cancer cell migration and invasion.

Experimental_Workflow Start Start with Methyl 6-aminopyrazine-2-carboxylate Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Screening Primary Biological Screening (e.g., Antimycobacterial, Antifungal) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive Secondary_Assay Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Hit_ID->Secondary_Assay Active Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Fig. 2: General experimental workflow for drug discovery.
Experimental Protocol: Wound Healing Assay

This in vitro assay is a common method to assess the effect of compounds on cell migration.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells).

  • Complete cell culture medium.

  • 24-well plates.

  • Pipette tips (p200).

  • Microscope with a camera.

Procedure:

  • Seed cells in a 24-well plate and grow until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[8]

Antifungal Activity

Certain N-phenylpyrazine-2-carboxamide derivatives have demonstrated activity against fungal pathogens.

Quantitative Data: Antifungal Activity
Compound ClassSpecific DerivativeTarget OrganismMIC (µmol/mL)Reference
Pyrazine CarboxamidesN-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5[2]
Pyrazine Carboxamides5-tert-Butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5[9]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

This method is used to determine the MIC of antifungal agents.

Materials:

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Fungal culture (e.g., Trichophyton mentagrophytes).

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates containing RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungi only) and a negative control (media only).

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

  • Visually inspect the wells for fungal growth.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

Photosynthesis Inhibition

Interestingly, some pyrazine carboxamide derivatives have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides.

Quantitative Data: Photosynthesis Inhibition
Compound ClassSpecific DerivativeAssay SystemIC50 (µmol/L)Reference
Pyrazine Carboxamides6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamideSpinach chloroplasts43.0[3]
Pyrazine CarboxamidesPyrazine-2-carboxylic acid (3-trifluoromethylphenyl)amideChlorella vulgaris12.1[2]
Experimental Protocol: Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts

Materials:

  • Fresh spinach leaves.

  • Isolation buffer (e.g., containing sucrose, MgCl2, and a buffer like HEPES).

  • Reaction buffer.

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Spectrophotometer.

  • Light source.

Procedure:

  • Isolate chloroplasts from fresh spinach leaves by homogenization and differential centrifugation.

  • Determine the chlorophyll concentration of the chloroplast suspension.

  • In a cuvette, mix the reaction buffer, DCPIP, and the test compound at various concentrations.

  • Add the chloroplast suspension to the cuvette.

  • Expose the cuvette to a light source to initiate photosynthesis.

  • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the electron transport rate compared to a control without the inhibitor.[7]

Synthesis of Derivatives: A Representative Protocol

The following is a general, illustrative protocol for the synthesis of an N-substituted pyrazine-2-carboxamide derivative from this compound.

Synthesis_Workflow Start Methyl 6-aminopyrazine- 2-carboxylate Step1 Amidation with Acid Chloride (R-COCl) Start->Step1 Intermediate Methyl 6-acylamidopyrazine- 2-carboxylate Step1->Intermediate Step2 Hydrolysis (e.g., LiOH) Intermediate->Step2 Product 6-Acylamidopyrazine- 2-carboxylic Acid Step2->Product

References

An In-depth Technical Guide to the Discovery of Methyl 6-aminopyrazine-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and development of derivatives and analogs of Methyl 6-aminopyrazine-2-carboxylate, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, with a particular focus on their potential as Rho-associated protein kinase (ROCK) inhibitors.

Introduction: The Therapeutic Potential of Pyrazine Derivatives

Pyrazine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in drug discovery due to their diverse pharmacological activities.[1] The pyrazine core is a key pharmacophore in several approved drugs and clinical candidates for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1] this compound serves as a valuable starting material for the synthesis of a wide array of derivatives, offering opportunities to explore novel chemical space and develop new therapeutic agents.

Recent research has highlighted the potential of this compound derivatives as inhibitors of Rho-associated protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various pathological processes, including inflammation, fibrosis, and cancer.[2] Inhibition of ROCK has emerged as a promising therapeutic strategy for a variety of diseases.

Synthesis of this compound Derivatives

The synthesis of amide derivatives from this compound is a common and effective strategy to generate libraries of diverse compounds for biological screening. A representative synthetic route to Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate, a potential ROCK inhibitor, is outlined below.

Experimental Protocol: Synthesis of Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate

Materials:

  • This compound

  • 1-Methyl-1H-pyrazole-4-carbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: To the stirred solution, add 1-Methyl-1H-pyrazole-4-carbonyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., EtOAc/Hexane).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the pyridine.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

This general amidation procedure can be adapted for the synthesis of a wide range of N-substituted 6-aminopyrazine-2-carboxylate derivatives by using different acyl chlorides.

Biological Activity and Structure-Activity Relationship (SAR)

While specific quantitative data for the ROCK inhibitory activity of this compound derivatives is not extensively available in the public domain, patent literature suggests their potential in this area.[2] The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.

Key areas for SAR exploration include:

  • Substitution on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen is critical. Aromatic and heteroaromatic rings, such as the 1-methyl-1H-pyrazole group, can engage in key interactions with the kinase hinge region.

  • Modification of the Pyrazine Ring: Substitution at other positions on the pyrazine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability.

  • Ester to Carboxylic Acid Conversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form additional interactions with the target protein.

Further screening of a diverse library of these derivatives is necessary to establish a clear SAR and identify lead compounds with potent and selective ROCK inhibitory activity.

The Rho-Associated Protein Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a central regulator of cell morphology, motility, and contraction. Its dysregulation is implicated in numerous diseases. A simplified schematic of the ROCK signaling pathway is presented below.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Phosphorylates Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->ROCK Inhibits pMLCP p-MLCP (Inactive) MLCP->pMLCP pMLC p-MLC pMLCP->pMLC Inhibits Dephosphorylation MLC->pMLC Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction pLIMK p-LIMK (Active) LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Polymerization Actin Polymerization pCofilin->Actin_Polymerization Inhibits Depolymerization

Figure 1: The Rho-associated protein kinase (ROCK) signaling pathway.

In Vitro ROCK Inhibition Assay

To evaluate the inhibitory potential of newly synthesized this compound derivatives, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for assessing ROCK2 inhibition.

Experimental Protocol: In Vitro ROCK2 Inhibition Assay

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Y-27632)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or control

    • Recombinant ROCK2 enzyme

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or a luminescence-based ADP detection assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This protocol can be adapted to a high-throughput screening format to efficiently evaluate large compound libraries.

Summary of Quantitative Data

Compound IDR Group (on amide)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Kinase Selectivity (e.g., vs. PKA)
Example 1 1-Methyl-1H-pyrazol-4-ylData to be determinedData to be determinedData to be determined
Example 2 PhenylData to be determinedData to be determinedData to be determined
Example 3 4-FluorophenylData to be determinedData to be determinedData to be determined
Y-27632 (Positive Control)Known ValueKnown ValueKnown Value

Discovery Workflow

The discovery of novel this compound derivatives as potential drug candidates follows a structured workflow, from initial hit identification to lead optimization.

Discovery_Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis HTS High-Throughput Screening (e.g., ROCK Inhibition Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit_ID->SAR SAR->Synthesis Iterative Design and Synthesis In_Vitro In Vitro Profiling (Selectivity, ADME) SAR->In_Vitro In_Vitro->SAR Feedback for Optimization In_Vivo In Vivo Efficacy and PK/PD Studies in Animal Models In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Figure 2: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors, particularly for targeting the Rho-associated protein kinase. The synthetic accessibility of its derivatives allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on:

  • Systematic SAR Studies: Synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships for ROCK inhibition.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with ROCK to guide rational drug design.

  • In Vivo Evaluation: Assessing the efficacy of promising compounds in relevant animal models of diseases where ROCK inhibition is a validated therapeutic strategy.

The continued investigation of this compound derivatives holds significant promise for the discovery of new and effective medicines for a variety of unmet medical needs.

References

The Pivotal Role of Methyl 6-Aminopyrazine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrazine core, substituted with both an electron-donating amino group and an electron-withdrawing methyl ester, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This strategic arrangement of functional groups allows for versatile chemical modifications, making it a valuable starting material and intermediate in the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the role of this compound in medicinal chemistry, focusing on its application in the synthesis of antiviral, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to support researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has been exploited in the development of drugs targeting a range of diseases. Its derivatives have shown potent activity as antiviral agents, kinase inhibitors for cancer therapy, and antimicrobial compounds.

Antiviral Therapeutics: The Favipiravir Story

This compound and its close derivatives are crucial intermediates in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug effective against a variety of RNA viruses.[1] Favipiravir is a prodrug that, once metabolized intracellularly to its active phosphoribosylated form (Favipiravir-RTP), acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1]

Experimental Workflow: Synthesis of Favipiravir Intermediate

The following diagram illustrates a general workflow for the synthesis of a key intermediate for Favipiravir, starting from a derivative of this compound.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product start Methyl 3-amino-6-bromopyrazine-2-carboxylate step1 Cyanation start->step1 step2 Diazotization & Chlorination step1->step2 step3 Fluorination step2->step3 step4 Hydrolysis & Amidation step3->step4 end Favipiravir step4->end

A generalized synthetic workflow for Favipiravir.

Mechanism of Action: Inhibition of Viral RNA-dependent RNA Polymerase

The active form of Favipiravir, Favipiravir-RTP, mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by RdRp. This incorporation can lead to chain termination or lethal mutagenesis, thereby inhibiting viral replication.

G cluster_virus Viral Replication Cycle cluster_drug Drug Action cluster_inhibition Inhibition viral_rna Viral RNA Genome rdRp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdRp Template new_rna New Viral RNA rdRp->new_rna Replication favipiravir Favipiravir (Prodrug) favipiravir_rtp Favipiravir-RTP (Active Form) favipiravir->favipiravir_rtp Intracellular Metabolism inhibition Inhibition of RdRp favipiravir_rtp->inhibition inhibition->rdRp Competitive Inhibition chain_termination Chain Termination / Lethal Mutagenesis inhibition->chain_termination chain_termination->new_rna Blocks Synthesis

Mechanism of action of Favipiravir.
Anticancer Therapeutics: Targeting Kinase Signaling

The aminopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2]

FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Aberrant FGFR signaling can drive tumor growth. Aminopyrazine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_inhibitor Inhibitor Action fgf FGF fgfr FGFR fgf->fgfr Binds ras_mapk RAS-MAPK Pathway fgfr->ras_mapk Activates pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt Activates proliferation Proliferation ras_mapk->proliferation survival Survival pi3k_akt->survival inhibitor Aminopyrazine Inhibitor inhibitor->fgfr Blocks ATP Binding

Simplified FGFR signaling pathway and point of inhibition.

Quantitative Data: Biological Activity of Aminopyrazine Derivatives as FGFR Inhibitors

The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases.[1]

Compound IDModificationFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18d (morpholin-4-yl)-methylene-600480-
18g pyrrole-1-methylene-380--
18i methyl-thiomorpholine 1,1-dioxide180150120210
Antimicrobial Agents

Derivatives of aminopyrazine-2-carboxylic acid have demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] The structural similarity of the pyrazine ring to nicotinamide, a component of the essential cofactor NAD(H), suggests that these compounds may interfere with mycobacterial metabolism.

Quantitative Data: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The minimum inhibitory concentrations (MIC) of several N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv are presented below.[3]

Compound IDR' Group on CarboxamideMIC (µg/mL)MIC (µM)
17 2,4-dimethoxyphenyl12.546
20 4-trifluoromethylphenyl31.25111
11 n-heptyl62.5264
12 n-octyl62.5250

Experimental Protocols

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A common method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from Methyl 3-aminopyrazine-2-carboxylate involves a direct aminolysis reaction.

Procedure A: Microwave-Assisted Aminolysis [3]

  • To a microwave reaction tube, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired primary amine (3.0 eq), and a catalytic amount of ammonium chloride (0.1 eq) in methanol.

  • Seal the tube and irradiate in a microwave reactor at 130 °C for 40 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aminopyrazine-2-carboxamide.

Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of synthesized compounds against a target kinase can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™, HTRF® KinEASE®).

  • Dispense a small volume (e.g., 25 nL) of the test compounds at various concentrations into the wells of a 384-well plate.

  • Add a solution containing the target kinase in an appropriate assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol.

  • Read the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of compounds against microbial strains is typically determined by the broth microdilution method.

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (medium only) controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its central role as an intermediate in the synthesis of the antiviral drug Favipiravir, as well as its utility in the development of potent kinase inhibitors and antimicrobial agents, underscores its importance in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization of the pyrazine core will likely continue to inspire the design and synthesis of novel therapeutic candidates targeting a wide range of diseases. This technical guide provides a foundational understanding of the applications of this compound, offering practical information to researchers dedicated to advancing the field of medicinal chemistry.

References

Methyl 6-aminopyrazine-2-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural features make it a valuable scaffold for the construction of more complex molecules with diverse biological activities. The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous pharmaceuticals. The presence of both an amino group and a methyl carboxylate group on the pyrazine ring provides two reactive sites for further chemical transformations, rendering it a versatile building block for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is typically a yellow to brown solid. Key physicochemical data are summarized in the table below for easy reference.

PropertyValue
CAS Number 118853-60-4
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Yellow to brown solid[1]
Boiling Point 341.2 °C at 760 mmHg[1]
Storage 2-8°C, protected from light, stored under an inert gas[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amination of a halogenated precursor, typically Methyl 6-chloropyrazine-2-carboxylate.

Synthesis Start Methyl 6-chloropyrazine-2-carboxylate Product This compound Start->Product Amination Reagent Ammonia Reagent->Product

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis from Methyl 6-chloropyrazine-2-carboxylate

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Ammonia (0.5 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in 1,4-dioxane is prepared.

  • To this solution, a solution of ammonia (0.5 M in 1,4-dioxane, 2.0 eq) is added.

  • The reaction mixture is heated to 100 °C and stirred for 2 hours in a sealed vessel.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data:

ParameterValue
Yield 98%
Appearance Yellow solid

Application as a Building Block: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This compound serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines. These scaffolds are prevalent in many biologically active compounds and are of significant interest in drug discovery.[2][3][4] A key transformation involves the cyclization of the aminopyrazine with an α-haloketone, such as chloroacetone.

Application Start This compound Intermediate 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid methyl ester Start->Intermediate Cyclization Reagent1 Chloroacetone Reagent1->Intermediate Product 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid Intermediate->Product Hydrolysis Reagent2 LiOH·H₂O Reagent2->Product

Figure 2: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid.
Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Step 1: Synthesis of Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Materials:

  • This compound

  • Chloroacetone

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of this compound (1.0 eq) and chloroacetone (1.1 eq) in ethanol is prepared.

  • The reaction mixture is heated at reflux for 20 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried under vacuum to yield the hydro-chloride salt of the product as a brown solid.

Quantitative Data (for the hydrochloride salt):

ParameterValue
Yield 76%
Appearance Brown solid

Step 2: Hydrolysis to 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Materials:

  • Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a suspension of methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride (1.0 eq) in a mixture of THF and water is added LiOH·H₂O (2.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The THF is removed under reduced pressure.

  • The pH of the remaining aqueous solution is adjusted to approximately 4 by the addition of 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data:

ParameterValue
Yield 88%
Appearance Light brown solid

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and carboxylate substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon. The positions of the pyrazine carbon signals are indicative of the substitution pattern.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two modifiable functional groups allow for the efficient construction of more complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of imidazo[1,2-a]pyrazine derivatives highlights its importance in the field of medicinal chemistry and drug discovery, providing a key intermediate for the development of novel therapeutic agents. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic tool.

References

A Technical Guide to Methyl 6-aminopyrazine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Methyl 6-aminopyrazine-2-carboxylate, a heterocyclic compound, is a critical starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an amino and a methyl ester group, provides two reactive sites for further chemical modifications, making it a valuable scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, pricing, and key experimental applications for researchers, scientists, and drug development professionals.

Commercial Availability and Pricing

This compound (CAS No. 118853-60-4) is available from a variety of commercial suppliers. The purity and quantity significantly influence the price. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is advisable to request a formal quote from the suppliers for the most up-to-date information.

SupplierProduct NumberPurityQuantityPrice (USD)
ChemShuttle10138595%1 g$360.00
95%5 g$600.00
95%10 g$1,200.00
ChemSceneCS-W003738≥98%InquireInquire
AbacipharmTechAB06025Not SpecifiedInquireInquire
ReagentiaR0080T6Not Specified100 mgInquire
250 mgInquire
1 gInquire
5 gInquire
BLD PharmBD114569≥95%InquireInquire
Huateng PharmaHT-AP01195%InquireInquire

Pricing and availability are based on data retrieved and may vary. It is recommended to contact the suppliers directly for current information and bulk pricing.

Experimental Protocols

This compound is a versatile building block. Below are representative experimental protocols for its synthesis and its use in the preparation of a derivative class, imidazo[1,2-a]pyrazines, which are of significant interest in drug discovery.

Synthesis of 3-Aminopyrazine-2-carboxylic Acid Methyl Ester (A closely related isomer)

Reaction: Reaction of an alkali salt of an aminopyrazine-2-carboxylic acid with methyl bromide.

Materials:

  • Potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol)

  • Methyl bromide (0.77 mol total)

  • Dimethylformamide (DMF) (80 g)

  • Water

Procedure:

  • 70.8 g of the potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) are introduced into a solution of 35.5 g of methyl bromide (0.37 mol) in 80 g of dimethylformamide with stirring.

  • A further 38.5 g (0.4 mol) of methyl bromide is then introduced into the suspension, which is heated to 43°C, over a period of 6 hours.

  • After an additional 15 hours of stirring at room temperature, the suspension is diluted with 150 g of water.

  • The resulting solid is filtered, and the filter cake is washed with water and then dried.

  • This procedure yields 46.6 g (79.4% of theory) of 3-aminopyrazine-2-carboxylic acid methyl ester with a purity of 99.5%.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This compound serves as a key precursor for the synthesis of various heterocyclic systems, including imidazo[1,2-a]pyrazines, a class of compounds investigated for their potential as kinase inhibitors. A general method involves the condensation of a 2-aminopyrazine with an α-haloketone.

Reaction: Condensation of 2-aminopyrazine with an α-haloketone.

Materials:

  • 2-Aminopyrazine (e.g., this compound) (1 equivalent)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 equivalent)

  • Solvent (e.g., Ethanol or DMF)

  • Base (e.g., Sodium bicarbonate) (optional, to neutralize HBr formed)

Procedure:

  • Dissolve the 2-aminopyrazine derivative (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the α-haloketone (1 equivalent) to the solution.

  • If desired, add a mild base like sodium bicarbonate (1-2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Workflows and Pathways

Experimental Workflow: From Starting Material to Biological Assay

The following diagram illustrates a typical experimental workflow in a drug discovery context, starting from this compound to the synthesis of a derivative and its subsequent biological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start Methyl 6-aminopyrazine- 2-carboxylate Reaction Reaction with α-haloketone Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Derivative Imidazo[1,2-a]pyrazine Derivative Characterization->Derivative Assay Kinase Inhibition Assay Derivative->Assay Data Data Analysis (IC50 determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

A typical drug discovery workflow.
Signaling Pathway: The cGAS-STING Pathway

Pyrazine derivatives are actively being investigated as modulators of various signaling pathways. One such pathway of significant interest in immuno-oncology is the cGAS-STING pathway. This pathway is crucial for detecting cytosolic DNA and initiating an innate immune response. Some pyrazine-based molecules are being explored as inhibitors of components within this pathway to modulate the immune response. The following diagram provides a simplified overview of the cGAS-STING signaling cascade.[1][2][3]

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Downstream Signaling cluster_3 Nucleus dsDNA Cytosolic dsDNA (viral or self-origin) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc Nuclear Translocation pIRF3->pIRF3_nuc NFkB_nuc Nuclear Translocation NFkB->NFkB_nuc IFN Type I Interferon Genes pIRF3_nuc->IFN Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines

References

"Methyl 6-aminopyrazine-2-carboxylate" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 6-aminopyrazine-2-carboxylate. It is intended to serve as a technical resource for laboratory and development personnel.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical intermediates.[1]

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1][2]
CAS Number 118853-60-4[1]
Appearance Yellow to brown solid[1]
Boiling Point 341.2°C at 760 mmHg[1]
Purity ≥95%[1]

Hazard Identification and GHS Classification

This chemical is classified as an irritant. The toxicological properties have not been thoroughly investigated, and it should be handled with care.

Hazard ClassGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation

Source: TCI Chemicals, Sigma-Aldrich.[3]

GHS Pictogram:

alt text

Signal Word: Warning[3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to maintain the chemical's integrity and ensure personnel safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use only in a well-ventilated area, preferably under a local exhaust ventilation hood.[3]

  • Prevent dispersion of dust.[3]

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep container tightly closed in a dry, well-ventilated place.[3]

  • Store in a refrigerator (2-8°C).[1]

  • Store under an inert gas and protect from light.[1][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] Immediately change contaminated clothing.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator for dusts.

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.

Fire Fighting Measures:

  • Use extinguishing measures appropriate for the local circumstances and surrounding environment (e.g., water spray, CO2, dry powder).[3][4]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.

Spillage and Disposal

Spill Response:

  • Evacuate personnel from the danger area.

  • Wear appropriate PPE as described in Section 3.[5]

  • Avoid generation of dust.

  • Sweep up the material, place it in a sealed container for disposal.[5]

  • Clean the affected area thoroughly.

  • Prevent product from entering drains.[3]

Disposal:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols & Workflows

While specific experimental protocols for this compound are proprietary to individual research projects, a general workflow for handling potent chemical compounds in a research setting is provided below.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Review SDS & Literature B Perform Risk Assessment A->B C Prepare PPE & Engineering Controls (Fume Hood, Spill Kit) B->C D Weigh Compound in Vented Enclosure C->D Proceed if safe E Perform Reaction/ Experiment under Inert Gas D->E F Monitor Reaction Progress E->F G Quench & Work-up F->G Spill Spill or Exposure Event F->Spill H Decontaminate Glassware & Work Area G->H I Dispose of Waste Properly H->I J Document Procedure & Results I->J Spill->C Re-evaluate Controls

Caption: General laboratory workflow for handling chemical reagents.

Biological Activity and Potential Applications

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities. While specific signaling pathway data for this compound is not prominently available in public literature, related pyrazine structures are known to be of interest in medicinal chemistry.

  • Antimicrobial and Antitubercular Activity: Various substituted amides of pyrazine-2-carboxylic acids have been synthesized and tested for antimycobacterial and antifungal properties.[6][7] For instance, certain derivatives have shown inhibitory activity against Mycobacterium tuberculosis.[7]

  • Enzyme Inhibition: Pyrazine derivatives are explored as inhibitors for enzymes like Axl and c-Met receptor tyrosine kinases, which are implicated in cancer.[8]

  • CNS Drug Development: The core structure is used as a key intermediate in the synthesis of drugs targeting central nervous system disorders, with some compounds showing potential anti-inflammatory and neuroprotective properties.[1]

The diagram below illustrates a logical relationship for screening a compound like this for potential biological activity.

G cluster_screening Biological Activity Screening cluster_development Lead Development Compound This compound A Primary Screening (e.g., Antimicrobial Assay) Compound->A B Secondary Screening (e.g., Kinase Inhibition Panel) Compound->B C Cytotoxicity Assay (e.g., HepG2 cells) Compound->C D Hit Identification A->D Positive Result B->D Positive Result C->D Low Toxicity E Lead Optimization (SAR Studies) D->E F Preclinical Studies E->F

Caption: Logical workflow for biological screening of a chemical intermediate.

References

Methodological & Application

Synthesis of Methyl 6-aminopyrazine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 6-aminopyrazine-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections outline the primary synthetic routes, reaction conditions, and experimental procedures.

Introduction

This compound (also known as Methyl 3-aminopyrazine-2-carboxylate) is a vital building block in organic and medicinal chemistry.[1] Its pyrazine core is a feature of numerous compounds with therapeutic properties. The protocols described herein provide reliable methods for the preparation of this important intermediate.

Synthesis Pathways

Two primary methods for the synthesis of this compound are detailed:

  • Fischer Esterification of 3-aminopyrazine-2-carboxylic acid.

  • Alkylation of a Carboxylate Salt with a methylating agent.

The precursor, 3-aminopyrazine-2-carboxylic acid, can be synthesized via the alkaline hydrolysis of Lumazine.[2]

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_main Main Synthesis Routes lumazine Lumazine precursor 3-Aminopyrazine- 2-carboxylic Acid lumazine->precursor Alkaline Hydrolysis ester Methyl 6-aminopyrazine- 2-carboxylate precursor_ref 3-Aminopyrazine- 2-carboxylic Acid precursor_ref->ester Method 1: Fischer Esterification (Methanol, H₂SO₄) salt Alkali Metal Salt of 3-Aminopyrazine- 2-carboxylic Acid precursor_ref->salt Base salt->ester Method 2: Alkylation (e.g., Methyl Bromide)

Caption: Overview of the synthesis pathways for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis protocols, allowing for easy comparison.

Table 1: Synthesis of this compound

ParameterMethod 1: Fischer EsterificationMethod 2: Alkylation of Potassium Salt
Starting Material 3-Aminopyrazine-2-carboxylic acidPotassium salt of 3-aminopyrazine-2-carboxylic acid
Reagents Methanol, concentrated H₂SO₄Methyl bromide, Dimethylformamide (DMF)
Reaction Time 48 hours6 hours, then 15 hours
Temperature 0°C to Room Temperature43°C, then Room Temperature
Yield Not explicitly stated79.4%[2]
Purity Not explicitly stated99.5%[2]

Experimental Protocols

Precursor Synthesis: 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid can be prepared by the alkaline hydrolysis of Lumazine.[2]

Protocol: A detailed procedure can be found in the referenced literature (J. Amer. Chem. Soc. 67 (1945), 802), which involves the treatment of Lumazine with a strong base.

Method 1: Fischer Esterification

This protocol involves the acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid with methanol.[3][4]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol)

  • Methanol (250 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (3.2 mL)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Cool a suspension of 3-aminopyrazine-2-carboxylic acid in methanol to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water (27 mL).

  • Carefully neutralize the mixture to pH 7 by adding solid sodium bicarbonate in portions.

  • Filter the resulting precipitate.

  • The collected solid is Methyl 3-aminopyrazine-2-carboxylate.[4]

Method 2: Alkylation of Potassium 3-Aminopyrazine-2-carboxylate

This method provides high yield and purity through the alkylation of the corresponding carboxylate salt.[2]

Materials:

  • Potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g, 0.4 mol)

  • Methyl bromide (35.5 g, 0.37 mol initially, then 38.5 g, 0.4 mol)

  • Dimethylformamide (DMF) (80 g)

  • Water

Procedure:

  • Prepare a solution of methyl bromide (35.5 g) in DMF (80 g).

  • With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid to the solution.

  • Heat the resulting suspension to 43°C.

  • Introduce an additional 38.5 g of methyl bromide over a period of 6 hours.

  • After the addition is complete, continue stirring the suspension at room temperature for another 15 hours.

  • Dilute the suspension with 150 g of water.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with water and dry to obtain Methyl 3-aminopyrazine-2-carboxylate.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_fischer Method 1: Fischer Esterification cluster_alkylation Method 2: Alkylation f_start Mix 3-Aminopyrazine-2-carboxylic acid and Methanol f_cool Cool to 0°C f_start->f_cool f_acid Add conc. H₂SO₄ f_cool->f_acid f_react Stir at RT for 48h f_acid->f_react f_quench Pour into Water f_react->f_quench f_neutralize Neutralize with NaHCO₃ f_quench->f_neutralize f_filter Filter Precipitate f_neutralize->f_filter f_product Product: this compound f_filter->f_product a_start Dissolve Methyl Bromide in DMF a_add_salt Add Potassium Salt a_start->a_add_salt a_heat Heat to 43°C a_add_salt->a_heat a_add_mebr Add more Methyl Bromide over 6h a_heat->a_add_mebr a_react Stir at RT for 15h a_add_mebr->a_react a_dilute Dilute with Water a_react->a_dilute a_filter Filter Suspension a_dilute->a_filter a_product Product: this compound a_filter->a_product

Caption: Step-by-step experimental workflows for the synthesis methods.

References

Application Notes and Protocols for the Characterization of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Methyl 6-aminopyrazine-2-carboxylate Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1][2] CAS Number: 118853-60-4[1]

These application notes provide detailed methodologies for the analytical characterization of this compound, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system disorders.[1] The following protocols are designed for researchers, scientists, and drug development professionals to ensure proper identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase HPLC method is typically employed, separating the compound from impurities based on polarity. The method's sensitivity and accuracy make it ideal for quality control in drug development. While a specific method for this compound is not widely published, a general method for aromatic amines and pyridines can be adapted.[3]

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Needle Wash/Seal Wash: 50:50 Methanol/Water.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using methanol or a mixture of water and acetonitrile (diluent) to create a 100 µg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Prepare a sample solution of the test article at a concentration of approximately 10 µg/mL in the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm or a wavelength determined by UV scan.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For quantification, generate a calibration curve from the working standards and determine the concentration in the sample.

Quantitative Data Summary (HPLC)

Parameter Expected Value
Retention Time Dependent on the specific system and conditions, but should be consistent.
Linearity (R²) ≥ 0.995 for the calibration curve.

| Purity | Typically >95% for use as a pharmaceutical intermediate.[1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Application Note: LC-MS/MS provides highly sensitive and selective identification and quantification of this compound. This technique is invaluable for detecting trace levels of the compound in complex matrices, such as biological samples. The method involves separating the analyte by HPLC, followed by ionization (typically ESI) and detection of the parent ion and specific fragment ions.

Experimental Protocol:

  • System Preparation:

    • LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic conditions are similar to the HPLC method described above, often with a faster gradient for higher throughput.

  • Tuning and Optimization (Infusion):

    • Prepare a 1 µg/mL solution of the reference standard in 50:50 Acetonitrile/Water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Identify the precursor ion (protonated molecule, [M+H]⁺). For C₆H₇N₃O₂, the expected m/z is approximately 154.06.[2]

    • Perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) transitions.

  • Sample Preparation:

    • For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is required for cleanup.[5]

    • Reconstitute the final extract in the mobile phase.

  • LC-MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Monitor at least two transitions for confident identification. For the closely related isomer Methyl 3-aminopyrazine-2-carboxylate, observed transitions include m/z 154.06 -> 122.04 and 154.06 -> 94.04.[2] These serve as a starting point for optimization.

    • Collision Energy: Optimize for each transition.

  • Data Analysis:

    • Quantify using an internal standard and a calibration curve. The peak area ratio (analyte/internal standard) is plotted against concentration.

Quantitative Data Summary (LC-MS/MS)

Parameter Ion (m/z) Source / Comment
Precursor Ion [M+H]⁺ ~154.06 Calculated for C₆H₇N₃O₂.[2]
Product Ion 1 ~122.04 Expected from loss of methanol (-CH₄O₂). Based on analog data.[2]

| Product Ion 2 | ~94.04 | Expected from further fragmentation. Based on analog data.[2] |

Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Sample Preparation (Extraction/Cleanup) LC HPLC Separation (C18 Column) Sample->LC Inject ESI Electrospray Ionization (ESI+) LC->ESI Elute Q1 Quadrupole 1 (Precursor Ion Scan m/z 154.1) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Isolate Parent Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragment Detector Detector Q3->Detector Isolate Fragments Data Data Acquisition & Processing Detector->Data

Caption: Workflow for LC-MS/MS characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. 2D NMR techniques (e.g., COSY, HSQC) can further confirm the structure. Data for the isomeric Methyl 3-aminopyrazine-2-carboxylate can be used for comparison.[6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Acquire ¹H, ¹³C, and optionally DEPT, COSY, and HSQC spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

    • ¹³C NMR: Acquire with proton decoupling. Typical spectral width is 0-200 ppm.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (TMS).

    • Integrate ¹H NMR signals and assign chemical shifts (δ) and coupling constants (J) to the molecular structure.

    • Assign chemical shifts for all carbons from the ¹³C NMR spectrum.

Expected NMR Data Summary (in DMSO-d₆) Note: These are predicted values based on the structure and data from similar pyrazine compounds. Actual values must be determined experimentally.

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Pyrazine-H (at C3) ~8.0-8.2 ppm (s, 1H)~130-135 ppm
Pyrazine-H (at C5) ~8.2-8.4 ppm (s, 1H)~135-140 ppm
-NH₂ ~7.0-7.5 ppm (s, 2H)N/A
-OCH₃ ~3.8-4.0 ppm (s, 3H)~52-55 ppm
Pyrazine-C-NH₂ (C6) N/A~150-155 ppm
Pyrazine-C-COOCH₃ (C2) N/A~145-150 ppm
-COOCH₃ N/A~165-170 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, this includes the amine (N-H), ester carbonyl (C=O), and aromatic ring (C=C, C-N) vibrations. The spectrum serves as a fingerprint for the compound.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer.

    • Collect a background spectrum (of air or the pure ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data Summary

Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300 N-H stretch Primary Amine (-NH₂)
3100 - 3000 C-H stretch Aromatic C-H
2990 - 2950 C-H stretch Methyl C-H (-OCH₃)
1730 - 1710 C=O stretch Ester Carbonyl
1620 - 1580 N-H bend Primary Amine (-NH₂)
1580 - 1450 C=C and C=N stretch Pyrazine Ring

| 1250 - 1100 | C-O stretch | Ester C-O |

Overall Analytical Characterization Workflow

Caption: A comprehensive workflow for the analytical characterization of a new batch of this compound.

References

Application Note: HPLC Analysis for Purity Determination of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities based on their polarity. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte and any impurities are detected by their UV absorbance, and the purity is calculated based on the relative peak areas.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

  • Chemicals:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (analytical grade).[2]

  • Software: Chromatography data acquisition and processing software (e.g., ChemStation, Empower).

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 30 minutes

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the sample is calculated by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: Representative HPLC Data for Purity Analysis of this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515.20.5Impurity A
28.22985.699.2This compound
311.19.10.3Impurity B
Total 3010.0 100.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) hplc_system Equilibrate HPLC System with Initial Conditions prep_mobile_phase->hplc_system prep_sample Prepare Standard & Sample Solutions (0.1 mg/mL) inject_sample Inject Sample/Standard (10 µL) prep_sample->inject_sample hplc_system->inject_sample separation Chromatographic Separation (Gradient Elution on C18 Column) inject_sample->separation detection UV Detection (270 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Area Determination data_acquisition->peak_integration purity_calculation Calculate Purity (% Area Normalization) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 6-aminopyrazine-2-carboxylate, a significant heterocyclic compound in medicinal chemistry and drug development. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of organic chemistry and drug development to ensure accurate structural elucidation and characterization. This application note includes comprehensive experimental procedures, tabulated spectral data, and visual workflows to facilitate understanding and replication.

Introduction

This compound (also known as Methyl 3-aminopyrazine-2-carboxylate) is a pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds and pharmaceuticals. Accurate structural confirmation is paramount in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure of organic molecules.[1][2][3] This document presents the characteristic ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for acquiring high-quality NMR spectra.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is facilitated by a clear and consistent atom numbering system as depicted in the structure below.

G cluster_0 This compound C1 C C_ester C 7 C1->C_ester 2 N2 N 1 C3 C N2->C3 C4 C C3->C4 N5 N 4 C4->N5 H4 H C4->H4 C6 C 5 N5->C6 C6->C1 N_amino H₂N C6->N_amino 6 H3 H O_single O C_ester->O_single O_double O C_methyl CH₃ O_single->C_methyl

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.[1]

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a 5 mm NMR tube to remove any particulate matter.[4] Ensure the sample height in the tube is at least 4.5 cm.[4][7]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Table 1: Recommended ¹H NMR Spectrometer Parameters

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16-64
Relaxation Delay1.0 s
Acquisition Time~4 s
Spectral Width~20 ppm
Temperature298 K

Table 2: Recommended ¹³C NMR Spectrometer Parameters

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024-4096
Relaxation Delay2.0 s
Acquisition Time~1-2 s
Spectral Width~220 ppm
Temperature298 K

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled from literature sources.[8]

¹H NMR Spectral Data

Solvent: CDCl₃ Reference: TMS (δ 0.00)

Table 3: ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.74Singlet1HH-3
~8.21Singlet1HH-5
~4.92Broad Singlet2H-NH₂
~3.98Singlet3H-OCH₃

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and sample concentration and may appear as a broad signal.

¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: TMS (δ 0.00)

Table 4: ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~166.4C=O (Ester)
~155.4C-6
~147.1C-2
~137.4C-3
~131.5C-5
~52.5-OCH₃

Note: The assignments are based on typical chemical shift ranges for similar functional groups and heterocyclic systems.[9][10][11][12]

Logical Workflows and Diagrams

Visual representations of the experimental workflow and logical relationships in NMR analysis can aid in understanding the process.

Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution, Filtration) acq Data Acquisition (1H, 13C NMR) prep->acq Load Sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Raw Data (FID) integ Spectral Integration & Peak Picking proc->integ Processed Spectrum assign Signal Assignment (Chemical Shift, Multiplicity, Integration) integ->assign struct Structure Elucidation / Confirmation assign->struct

Caption: A logical workflow for NMR spectral analysis.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves correlating different types of spectral information to deduce the molecular structure.

G cluster_interpretation NMR Data Interpretation cs Chemical Shift (δ) env Chemical Environment of Nuclei cs->env integ Integration ratio Proton Ratio integ->ratio mult Multiplicity (Splitting Pattern) neighbors Neighboring Protons mult->neighbors c13 13C NMR (Number of Signals) carbons Number of Unique Carbons c13->carbons structure Final Structure env->structure ratio->structure neighbors->structure carbons->structure

Caption: Logical relationships between NMR data and structural information.

Conclusion

This application note provides the necessary protocols and reference data for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures, researchers can reliably obtain and interpret NMR spectra for the structural verification of this compound. The provided data serves as a benchmark for chemists working on the synthesis and characterization of pyrazine derivatives.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmaceuticals. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The presence of an amino group, a methyl ester, and an aromatic pyrazine ring leads to a distinctive fragmentation signature. The pyrazine ring's stability suggests that the molecular ion peak is likely to be prominent.

The molecular formula for this compound is C₆H₇N₃O₂ with a monoisotopic mass of approximately 153.05 Da.[1][2] The presence of three nitrogen atoms results in an odd nominal molecular weight, which is a key characteristic for identification according to the nitrogen rule.[3]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is predicted to be initiated by the loss of the methoxy radical from the ester group, a common fragmentation pathway for aromatic esters.[4][5] Subsequent fragmentation is expected to involve losses of carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of pyrazine and other nitrogen-containing aromatic rings.[6] The following table summarizes the predicted major ions based on these established fragmentation principles. The exact abundances of these ions will be dependent on the specific ionization and collision energy parameters used during analysis.

Predicted Ion m/z (Nominal)Proposed Elemental CompositionProposed FragmentationNotes
153[C₆H₇N₃O₂]⁺•Molecular Ion [M]⁺• The parent ion, expected to be of moderate to high intensity due to the aromatic ring.
122[C₅H₄N₃O]⁺[M - •OCH₃]⁺ Loss of a methoxy radical from the methyl ester group. This is often a primary and significant fragmentation step for methyl esters.
94[C₄H₄N₃]⁺[M - •OCH₃ - CO]⁺ Subsequent loss of carbon monoxide from the m/z 122 fragment ion.
67[C₃H₃N₂]⁺[M - •OCH₃ - CO - HCN]⁺ Loss of a hydrogen cyanide molecule from the m/z 94 fragment, a characteristic fragmentation of the pyrazine ring.
124[C₅H₆N₃O]⁺[M - CHO]⁺ This fragment could arise from a rearrangement process.
95[C₅H₅N₂O]⁺[M - N₂H₂]⁺ A possible fragmentation pathway involving the amino group and a ring nitrogen.

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol, acetonitrile, or ethyl acetate.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent for GC-MS analysis.

2. GC-MS System and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak at m/z 153.

  • Analyze the fragment ions and compare them to the predicted fragmentation pattern in the table above to confirm the compound's identity.

Predicted Fragmentation Pathway Visualization

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Predicted Fragmentation of this compound M This compound [C₆H₇N₃O₂]⁺• m/z = 153 F1 [C₅H₄N₃O]⁺ m/z = 122 M->F1 - •OCH₃ F2 [C₄H₄N₃]⁺ m/z = 94 F1->F2 - CO F3 [C₃H₃N₂]⁺ m/z = 67 F2->F3 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

References

Application Notes and Protocols: Methyl 6-aminopyrazine-2-carboxylate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1] The structural motif of an aminopyrazine carboxylate suggests its potential as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at discovering new drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing successful HTS assays, particularly for ensuring compound solubility and stability in aqueous assay buffers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem[2]
Molecular Weight 153.14 g/mol PubChem[2]
Appearance Light yellow to Amber to Dark green powder to crystalTokyo Chemical Industry
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 yearTargetMol[3]
Boiling Point 341.2°C at 760 mmHgMySkinRecipes[4]
Melting Point 170.0 to 173.0 °CTokyo Chemical Industry
Predicted Density 1.319 g/cm³TargetMol[3]
PubChem CID 72669 (as Methyl 3-aminopyrazine-2-carboxylate)PubChem[2]

Potential Therapeutic Applications and Screening Strategies

Based on the reported activities of structurally related pyrazine derivatives, this compound is a promising candidate for screening in the following therapeutic areas:

  • Oncology: As a potential kinase inhibitor.

  • Infectious Diseases: As a potential antimicrobial agent.

  • Oncology: As a potential cytotoxic agent against cancer cell lines.

The following sections provide detailed protocols for HTS assays in these areas.

Application 1: Kinase Inhibitor Screening

Many pyrazine derivatives have been identified as potent kinase inhibitors.[1] High-throughput screening is a primary method for identifying novel kinase inhibitors from large compound libraries.[5] A universal luminescent kinase assay that measures ATP consumption is a robust method for HTS.[1]

Signaling Pathway: Generic Kinase Cascade

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Kinase2

Caption: A simplified mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a 384-well format and is suitable for HTS.

Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A luminescent signal is generated, which is inversely correlated with kinase activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promela)

  • 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add the kinase/substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the compound concentration (log scale).

  • Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Expected Results and Data Presentation

The screening campaign is expected to identify whether this compound inhibits the activity of the target kinase. While no specific IC₅₀ values for this compound are publicly available, related pyrazine derivatives have shown potent kinase inhibition.

Table 2: Kinase Inhibitory Activity of Related Pyrazine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Pyrazine Derivative 10Pim-210[1]
Pyrazine Derivative 11Pim-212[1]
Pyrazine Derivative 11Pim-113[1]

Application 2: Antimicrobial Screening

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[6] A common HTS method for antimicrobial discovery is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Antimicrobial HTS

Antimicrobial_HTS_Workflow cluster_0 Plate Preparation cluster_1 Assay cluster_2 Readout cluster_3 Data Analysis Compound_Plating Compound Serial Dilution in 384-well plate Inoculation Addition of Bacterial Suspension Compound_Plating->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement Resazurin_Assay Add Resazurin & Incubate Incubation->Resazurin_Assay MIC_Determination Determine Minimum Inhibitory Concentration (MIC) OD_Measurement->MIC_Determination Fluorescence_Read Measure Fluorescence Resazurin_Assay->Fluorescence_Read Fluorescence_Read->MIC_Determination

Caption: A typical workflow for a broth microdilution-based antimicrobial HTS.

Experimental Protocol: Broth Microdilution Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (for viability assessment)

  • 384-well clear, flat-bottom microplates

  • Microplate reader (for absorbance and fluorescence)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in CAMHB directly in the 384-well plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination (Visual or OD):

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration with no visible growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Viability Staining (Optional):

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates cell death.

Data Analysis:

  • The MIC is reported as the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the positive control.

Expected Results and Data Presentation

This assay will determine the in vitro antimicrobial activity of this compound against various bacterial strains.

Table 3: Antimicrobial Activity of Related Pyrazine-2-Carboxylic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
P3E. coli50[6]
P4C. albicans3.125[6]
P6P. aeruginosa25[6]
P7E. coli50[6]
P7P. aeruginosa25[6]
P9E. coli50[6]
P9P. aeruginosa25[6]
P10C. albicans3.125[6]
P10P. aeruginosa25[6]

Application 3: Anticancer Cell-Based Screening

Cell-based assays are fundamental in cancer drug discovery to assess the cytotoxic or cytostatic effects of compounds on cancer cells.[7]

Experimental Workflow: Cell-Based Anticancer HTS

Anticancer_HTS_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells in 384-well plate Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Compound_Addition Add Serial Dilutions of Compound Adherence->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Reagent_Addition Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_Incubation Incubate to Lyse Cells Reagent_Addition->Lysis_Incubation Luminescence_Read Measure Luminescence Lysis_Incubation->Luminescence_Read IC50_Determination Determine IC50 Value Luminescence_Read->IC50_Determination

Caption: A workflow for a cell-based luminescence assay to determine anticancer activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Principle: This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom, white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration (log scale).

  • Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.

Expected Results and Data Presentation

This assay will provide IC₅₀ values for this compound against various cancer cell lines, indicating its potential as a cytotoxic agent.

Table 4: Anticancer Activity of Related Pyrazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Cinnamate-pyrazine derivative 2HCV NS5B RdRp0.69[1]
Cinnamate-pyrazine derivative 3HCV NS5B RdRp1.2[1]
Chalcone-pyrazine derivative 48BEL-740210.74[1]
Ligustrazine-chalcone hybrid 55-60MDA-MB-231, MCF-7, A549, HepG-20.99 - 9.99[1]
Resveratrol-pyrazine hybrid 67MCF-770.9[1]
Flavonoid-ligustrazine hybrid 88HT-2910.67[1]
Flavonoid-ligustrazine hybrid 89MCF-710.43[1]
Flavonoid-ligustrazine hybrid 90HT-2910.90[1]

Conclusion

This compound represents a valuable starting point for hit-finding campaigns in drug discovery. Its pyrazine core is a well-established pharmacophore with diverse biological activities. The protocols outlined in these application notes provide robust and validated HTS methodologies to explore the therapeutic potential of this compound in oncology and infectious diseases. Further hit-to-lead optimization and structure-activity relationship (SAR) studies will be essential to develop potent and selective clinical candidates.

References

Application Notes and Protocols: Methyl 6-aminopyrazine-2-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its pyrazine core is a common scaffold in many approved and investigational kinase inhibitors, often serving as a hinge-binding motif. The presence of three key functional groups—an amino group, a methyl ester, and the pyrazine ring system—provides multiple reaction sites for structural elaboration and optimization of potency, selectivity, and pharmacokinetic properties.

This document provides a detailed application of this compound in the synthesis of a key intermediate for a Rho-associated protein kinase (ROCK) inhibitor, based on established synthetic protocols.[1] It also includes information on the ROCK signaling pathway and presents the experimental procedures in a clear, reproducible format.

Application: Synthesis of a Rho-Associated Protein Kinase (ROCK) Inhibitor Intermediate

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, including hypertension, cancer, and fibrosis, making ROCK a compelling therapeutic target. The synthesis of potent and selective ROCK inhibitors is an active area of research.

This compound serves as an excellent starting material for the synthesis of pyrazine-based ROCK inhibitors. The amino group can be readily acylated to introduce various substituents, a key step in building the final inhibitor scaffold.

Synthetic Workflow

The following diagram illustrates the initial step in the synthesis of a ROCK inhibitor intermediate starting from this compound.

G cluster_start Starting Materials cluster_reaction Amidation Reaction cluster_product Intermediate Product A This compound C Pyridine A->C B 1-Methyl-1H-pyrazole-4-carbonyl chloride B->C D Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate C->D Stir at 25°C for 2h

Caption: Synthetic workflow for the amidation of this compound.

Experimental Protocols

The following protocols are based on the procedures described in patent WO2016138335A1.[1]

Protocol 1: Synthesis of Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate[1]

Materials:

  • This compound (1.00 equiv)

  • 1-Methyl-1H-pyrazole-4-carbonyl chloride (1.20 equiv)

  • Pyridine

Procedure:

  • In a 50-mL round-bottom flask, dissolve this compound (1 g, 6.53 mmol) in pyridine (25 mL).

  • To the resulting solution, add 1-methyl-1H-pyrazole-4-carbonyl chloride (1.13 g, 7.82 mmol).

  • Stir the reaction mixture for 2 hours at 25°C in an oil bath.

  • After the reaction is complete, concentrate the mixture under vacuum at 55°C for 1 hour to remove the pyridine and obtain the crude product.

  • The crude product, methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate, can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: General Procedure for Saponification of the Methyl Ester

Materials:

  • Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide (or sodium hydroxide) (1.5 - 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry under vacuum to yield the corresponding carboxylic acid.

Data Presentation

The following tables summarize the key reaction parameters and representative biological data for this class of inhibitors.

Table 1: Summary of the Amidation Reaction [1]

ParameterValue
Starting MaterialThis compound
Reagent1-Methyl-1H-pyrazole-4-carbonyl chloride
SolventPyridine
Reaction Temperature25°C
Reaction Time2 hours
ProductMethyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate
YieldNot explicitly stated in the provided text, but typically high for this type of reaction.

Table 2: Representative Biological Activity of a Related ROCK Inhibitor from the Same Patent Series [1]

CompoundTargetIC50 (nM)
N-(5-[5-[(1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl]pyridin-3-yl)acetamide compoundROCK2< 100

Note: The IC50 value is for a structurally related final compound from the same patent to demonstrate the potential potency of inhibitors derived from this synthetic route.

ROCK Signaling Pathway

The diagram below illustrates the central role of ROCK in cell signaling, leading to actin cytoskeleton organization and muscle contraction.

G cluster_upstream Upstream Activators cluster_core ROCK Signaling Core cluster_downstream Downstream Effects RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Extracellular_Signals Extracellular Signals (e.g., GPCRs, RTKs) Extracellular_Signals->RhoA_GTP LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain-P (MLC-P) ROCK->MLC Directly Phosphorylates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates & Inactivates MLCP->MLC Dephosphorylates Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Leads to F-actin stabilization Cell_Contraction Cell Contraction MLC->Cell_Contraction Promotes Actin_Stress_Fibers->Cell_Contraction

References

Application Notes and Protocols for Methyl 6-aminopyrazine-2-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Methyl 6-aminopyrazine-2-carboxylate as a key building block in the synthesis of novel agrochemicals. While direct applications of the compound itself are limited, its chemical structure makes it a valuable starting material for creating a diverse range of biologically active molecules, including potential fungicides and herbicides.

Application Note 1: Synthesis of Pyrazine Carboxamide Derivatives as Potential Fungicides

Introduction

Pyrazine carboxamides are a class of compounds that have garnered significant interest in agrochemical research due to their fungicidal properties. The pyrazine ring system is a key scaffold in various bioactive molecules. This compound serves as a versatile starting material for the synthesis of these derivatives. The amino group on the pyrazine ring can be readily acylated to form an amide bond, a common structural motif in many successful fungicides.

Principle

The primary application of this compound in this context is as a nucleophile in acylation reactions. The amino group reacts with an acyl chloride, derived from a substituted carboxylic acid, to form a stable pyrazine carboxamide. The diverse range of commercially available carboxylic acids allows for the creation of a large library of candidate fungicides for screening. The general synthetic scheme is illustrated below.

Workflow for Synthesis of Pyrazine Carboxamide Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis and Screening start1 This compound reaction Acylation Reaction (Pyridine as solvent and base) start1->reaction start2 Substituted Acyl Chloride (e.g., 1-methyl-1H-pyrazole-4-carbonyl chloride) start2->reaction product Methyl 6-(substituted-carboxamido)pyrazine-2-carboxylate reaction->product analysis Purification (e.g., HPLC) product->analysis screening Fungicidal Activity Screening analysis->screening

Caption: Synthetic workflow for producing pyrazine carboxamide derivatives.

Experimental Protocol: Synthesis of Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate

This protocol is adapted from a representative synthesis of a pyrazine carboxamide derivative and illustrates a common method for utilizing this compound.

Materials

  • This compound

  • 1-methyl-1H-pyrazole-4-carbonyl chloride

  • Pyridine (anhydrous)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Standard laboratory glassware

  • Purification system (e.g., Preparative HPLC)

Procedure

  • To a 50-mL round-bottom flask, add pyridine (25 mL).

  • Add this compound (1 g, 6.53 mmol).

  • Stir the mixture until the starting material is fully dissolved.

  • Slowly add 1-methyl-1H-pyrazole-4-carbonyl chloride (1.13 g, 7.82 mmol, 1.20 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the crude product can be isolated.

  • The final product, Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate, can be purified using a suitable technique such as preparative High-Performance Liquid Chromatography (HPLC).

Application Note 2: Development of Novel Herbicides

Introduction

The pyrazine scaffold is also present in some herbicidal compounds. While a direct synthetic route from this compound to a commercialized herbicide is not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of potential herbicidal agents, such as derivatives of pyrazinyl ureas or sulfonylureas. The amino group can be derivatized to form ureas or be a precursor for other functional groups common in herbicidal molecules.

Logical Pathway for Herbicide Discovery

G cluster_modification Chemical Modification cluster_intermediates Intermediate Structures cluster_screening Biological Evaluation start This compound mod1 Formation of Isocyanate start->mod1 mod2 Reaction with Sulfonyl Isocyanate start->mod2 mod3 Other Derivatizations start->mod3 inter1 Pyrazinyl Urea Derivatives mod1->inter1 inter2 Pyrazinyl Sulfonylurea Analogs mod2->inter2 inter3 Other Novel Pyrazine Scaffolds mod3->inter3 screen1 Primary Herbicidal Screening (e.g., seed germination, plant growth inhibition) inter1->screen1 inter2->screen1 inter3->screen1 screen2 Secondary Screening (Dose-response, selectivity) screen1->screen2 screen3 Mode of Action Studies screen2->screen3

Caption: A logical workflow for the discovery of novel herbicides.

Data Presentation: Biological Activity of Pyrazine Carboxamide Derivatives

While specific agrochemical data for derivatives of this compound is not extensively available in the public domain, the following table illustrates the type of quantitative data typically generated in the screening of analogous pyrazine carboxamide compounds for fungicidal and herbicidal activity.

Compound ClassTarget OrganismBiological Activity MetricRepresentative Value RangeReference
Pyrazine CarboxamidesRhizoctonia solani (Fungus)EC50 (µg/mL)0.1 - 50Generic Data
Pyrazine CarboxamidesBotrytis cinerea (Fungus)EC50 (µg/mL)0.5 - 100Generic Data
Pyrazinyl DerivativesAmaranthus retroflexus (Weed)IC50 (µM)1 - 200Generic Data
Pyrazinyl DerivativesPhotosystem II InhibitionpI504.0 - 7.5Generic Data

Note: The values presented are illustrative and based on activities reported for the broader class of pyrazine carboxamides in scientific literature. Researchers would need to generate specific data for their novel compounds synthesized from this compound.

Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol describes a general method for assessing the fungicidal activity of newly synthesized compounds.

Materials

  • Synthesized pyrazine carboxamide derivatives

  • Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO at a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to approximately 50-60°C.

  • Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the mycelial growth in the control and 'dt' is the average diameter of the mycelial growth in the treated plate.

  • EC50 Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC50) through probit analysis or other suitable statistical methods.

Scale-up synthesis of "Methyl 6-aminopyrazine-2-carboxylate" for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the scale-up synthesis of Methyl 6-aminopyrazine-2-carboxylate, a key intermediate for various pharmaceutical compounds intended for preclinical studies. The described two-step synthetic route is designed for scalability, starting from commercially available 6-chloropyrazine-2-carboxylic acid. The protocol includes a robust esterification followed by a palladium-catalyzed Buchwald-Hartwig amination. Detailed experimental procedures, data on expected yields and purity, and essential safety precautions are provided to ensure a safe and efficient synthesis on a larger scale.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. As drug candidates progress towards preclinical evaluation, the demand for multi-gram to kilogram quantities of high-purity intermediates necessitates the development of scalable and reproducible synthetic routes. This application note outlines a reliable two-step process for the synthesis of this compound, focusing on operational simplicity and amenability to scale-up.

The chosen synthetic strategy involves:

  • Fischer Esterification: Conversion of the commercially available 6-chloropyrazine-2-carboxylic acid to its methyl ester. This classic method is cost-effective and straightforward to implement on a large scale.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination of the resulting methyl 6-chloropyrazine-2-carboxylate using an ammonia surrogate. This modern cross-coupling reaction is known for its high efficiency and functional group tolerance, making it ideal for the synthesis of arylamines.

Synthetic Workflow

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Buchwald-Hartwig Amination start 6-Chloropyrazine-2-carboxylic Acid intermediate Methyl 6-chloropyrazine-2-carboxylate start->intermediate Methanol, H₂SO₄ (cat.) Reflux product This compound intermediate->product Ammonia surrogate Pd catalyst, Ligand, Base Toluene, Heat

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-chloropyrazine-2-carboxylate

This protocol is based on standard Fischer esterification conditions, adapted for the specific substrate.[1][2][3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 100g scale)Moles
6-Chloropyrazine-2-carboxylic acid158.54100.0 g0.631
Methanol32.041.0 L24.7
Sulfuric Acid (98%)98.0810.0 mL0.184

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrazine-2-carboxylic acid (100.0 g, 0.631 mol).

  • Reagent Addition: Add methanol (1.0 L) to the flask and stir to create a suspension. Carefully and slowly add concentrated sulfuric acid (10.0 mL) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately 70% using a rotary evaporator.

    • Slowly pour the concentrated mixture into 1.5 L of ice-cold water with stirring.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate as a solid.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 200 mL).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Appearance White to off-white solid
Step 2: Synthesis of this compound

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination. Given the challenges of using gaseous ammonia on a large scale, an ammonia surrogate such as benzophenone imine followed by hydrolysis, or directly using aqueous ammonia with a suitable catalyst system, is recommended.[4][5][6][7] This protocol outlines the use of an ammonia surrogate.

BuchwaldHartwigCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord H₂NR PdII_Amine [Aryl-Pd(II)-NH₂R(L)₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NHR(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NHR RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 6-chloropyrazine-2-carboxylate172.57100.0 g0.580
Benzophenone imine (Ammonia surrogate)181.24115.0 g0.634
Pd₂(dba)₃ (Palladium source)915.722.66 g0.0029 (0.5 mol%)
XPhos (Ligand)476.625.53 g0.0116 (2 mol%)
Sodium tert-butoxide (Base)96.1083.6 g0.870
Toluene (anhydrous)92.141.5 L-
2 M Hydrochloric acid-As required-
Sodium hydroxide solution-As required-

Procedure:

  • Reaction Setup: To a dry 3 L three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 6-chloropyrazine-2-carboxylate (100.0 g, 0.580 mol), Pd₂(dba)₃ (2.66 g, 0.0029 mol), XPhos (5.53 g, 0.0116 mol), and sodium tert-butoxide (83.6 g, 0.870 mol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (1.5 L) via cannula, followed by benzophenone imine (115.0 g, 0.634 mol).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Hydrolysis of Imine:

    • Cool the reaction mixture to room temperature.

    • Add 2 M hydrochloric acid (800 mL) and stir vigorously for 2-3 hours at room temperature to hydrolyze the imine intermediate.

    • Separate the aqueous and organic layers.

  • Work-up:

    • Wash the organic layer with water (2 x 500 mL) and brine (500 mL).

    • Neutralize the aqueous layer with a sodium hydroxide solution and extract with ethyl acetate (3 x 500 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is recommended.

Expected Yield and Purity:

ParameterValue
Yield 70-85%
Purity (HPLC) >99%
Appearance Yellow to brown solid

Safety and Hazard Information

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 6-Chloropyrazine-2-carboxylic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Methyl 6-chloropyrazine-2-carboxylate: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Palladium catalysts and Phosphine ligands (e.g., XPhos): Can be air and moisture sensitive. Handle under an inert atmosphere. May be toxic and irritants.

  • Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.

  • Benzophenone imine: Causes skin irritation.

Consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash and safety shower should be readily accessible.

Conclusion

The presented two-step synthesis provides a scalable and efficient route to high-purity this compound, suitable for preclinical drug development programs. The use of a classical esterification followed by a robust Buchwald-Hartwig amination ensures a reliable supply of this key intermediate. Adherence to the detailed protocols and safety guidelines is essential for the successful and safe execution of this synthesis on a larger scale.

References

Application Notes and Protocols: "Methyl 6-aminopyrazine-2-carboxylate" as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target, albeit often with weak affinity. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. "Methyl 6-aminopyrazine-2-carboxylate" is a versatile heterocyclic compound that represents an attractive starting fragment for FBDD campaigns, particularly in the discovery of kinase inhibitors. Its pyrazine core can engage in key hydrogen bonding interactions within the ATP-binding site of many kinases, while the amino and carboxylate groups provide vectors for synthetic elaboration to enhance binding affinity and selectivity.

These application notes provide an overview of the utility of "this compound" as a fragment in drug discovery, including its physicochemical properties, and outline detailed protocols for its use in a typical FBDD workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, highlighting its suitability as a fragment for screening libraries.

PropertyValueReference
Molecular Weight 153.14 g/mol [1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
CAS Number 118853-60-4[1]
Topological Polar Surface Area (TPSA) 78.1 Ų[1]
cLogP -0.1546[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 1[1]

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates a typical FBDD workflow, starting from fragment screening to the development of a lead compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment-to-Lead Evolution Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Data Analysis Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Confirmation Structural Biology Structural Biology Orthogonal Assays->Structural Biology Binding Mode Validated Hits Validated Hits Structural Biology->Validated Hits Fragment Growing Fragment Growing Validated Hits->Fragment Growing Optimization Fragment Linking Fragment Linking Validated Hits->Fragment Linking Optimization Lead Compound Lead Compound Fragment Growing->Lead Compound Fragment Linking->Lead Compound

A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

Fragment Library Preparation

For a fragment screening campaign, "this compound" should be included in a library of low molecular weight compounds.

  • Solubility Screening : It is crucial to determine the maximum soluble concentration of each fragment in the assay buffer. A typical starting point is 100 mM in DMSO. Subsequent dilutions in aqueous buffer should be assessed for precipitation.

  • Quality Control : The purity and identity of "this compound" should be confirmed by LC-MS and ¹H NMR prior to screening.

Biophysical Screening: Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique for detecting the binding of small molecule fragments to a large protein target. It identifies which protons of the ligand are in close proximity to the protein surface.

Materials:

  • Target protein (e.g., a kinase) at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in D₂O).

  • "this compound" stock solution (e.g., 100 mM in DMSO-d6).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation : Prepare two samples:

    • Sample A (Reference) : A solution of the target protein in the deuterated buffer.

    • Sample B (Ligand + Protein) : Add "this compound" to the protein solution to a final concentration of 1 mM (a 20-100 fold excess of the ligand is typical). Ensure the final DMSO-d6 concentration is below 5% to avoid protein denaturation.

  • NMR Data Acquisition :

    • Acquire a standard 1D ¹H NMR spectrum of Sample B to identify the ligand and protein resonances.

    • Set up the STD NMR experiment. Key parameters include:

      • On-resonance irradiation : A frequency where only protein signals resonate (e.g., -0.5 to 1.0 ppm for aliphatic protons or 7.0 to 8.0 ppm for aromatic protons, ensuring no ligand signals are present at this frequency).[3][4][5]

      • Off-resonance irradiation : A frequency where no protein or ligand signals are present (e.g., 30-40 ppm).[5]

      • Saturation time : Typically 1-3 seconds.[4][6]

  • Data Processing and Analysis :

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[5]

    • Signals that appear in the STD spectrum correspond to the protons of "this compound" that are in close contact with the target protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.[4]

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Target protein (e.g., 20-100 µM in a suitable buffer).

  • "this compound" (e.g., 1-5 mM in the same buffer).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation : Prepare the protein solution in the sample cell and the "this compound" solution in the injection syringe. Ensure both solutions are in identical buffer to minimize heats of dilution.

  • ITC Experiment :

    • Perform a series of injections of the ligand solution into the protein solution.

    • The heat change upon each injection is measured.

  • Data Analysis :

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), ΔH, and ΔS.

Fragment-to-Lead Evolution

Once "this compound" is confirmed as a binder, its affinity and selectivity can be improved through synthetic chemistry guided by structural biology (X-ray crystallography or NMR).

  • Fragment Growing : This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. For "this compound," the amino and ester groups are ideal vectors for chemical modification.

  • Fragment Linking : If another fragment is found to bind in a neighboring pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.[7]

The following diagram illustrates a hypothetical fragment evolution pathway starting from "this compound" targeting a generic kinase.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Optimized Lead This compound This compound (Weak Binder) SAR by Synthesis Structure-Activity Relationship (SAR) This compound->SAR by Synthesis X-ray Crystallography Co-crystal Structure SAR by Synthesis->X-ray Crystallography Potent Inhibitor Potent & Selective Lead Compound X-ray Crystallography->Potent Inhibitor

A simplified workflow for the evolution of a fragment hit to a lead compound.

Conclusion

"this compound" possesses the key characteristics of a successful fragment for FBDD, including low molecular weight, desirable physicochemical properties, and synthetic tractability. The protocols outlined above provide a framework for utilizing this fragment in a drug discovery campaign. By employing sensitive biophysical techniques for initial screening and validation, followed by structure-guided optimization, "this compound" can serve as a valuable starting point for the development of novel and potent therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Methyl 6-aminopyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A primary and efficient method involves the esterification of a 6-aminopyrazine-2-carboxylic acid salt. A widely cited method is the methylation of the potassium salt of 3-aminopyrazine-2-carboxylic acid using a methylating agent like methyl bromide in a suitable solvent.[1] Another approach involves the direct esterification of 3-aminopyrazine-2-carboxylic acid using methanol in the presence of an acid catalyst, such as sulfuric acid.[2] Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride, which is then reacted with methanol.

Q2: I am observing a very low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of pyrazine derivatives can arise from several factors. Incomplete reactions are a common issue; this can be addressed by extending the reaction time or increasing the temperature. The choice of solvent and base is also critical and can significantly impact the yield. The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired product. Additionally, the degradation of the product under harsh reaction or workup conditions can lead to lower yields.

Q3: What is the most common side product in the methylation of 6-aminopyrazine-2-carboxylic acid, and how can I minimize its formation?

A3: A significant side reaction to consider is the methylation of the amino group, leading to the formation of a methylated amine byproduct. To suppress this undesired reaction, it is crucial to maintain mild temperature conditions, typically between 30 to 50°C.[1]

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through several methods. Recrystallization is a common technique; suitable solvents can be determined based on the solubility of the compound at different temperatures.[3][4][5][6][7] Column chromatography is another effective method for separating the desired product from impurities. For compounds containing basic amine groups, such as this one, using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can prevent the compound from strongly adhering to the acidic silica gel, thus improving separation.

Q5: Where can I find a protocol for the synthesis of the starting material, 3-aminopyrazine-2-carboxylic acid?

A5: The alkali salt of 3-aminopyrazine-2-carboxylic acid, a key starting material, can be synthesized via the alkaline hydrolysis of lumazine. A detailed procedure for this conversion is described in the Journal of the American Chemical Society, 1945, volume 67, page 802.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present after the expected reaction time, consider extending the duration.- Gradually increase the reaction temperature in small increments, while monitoring for potential side product formation.
Suboptimal Reaction Conditions - Solvent: Ensure the solvent (e.g., DMF, DMAc) is anhydrous, as water can interfere with the reaction.- Base: If starting from the carboxylic acid, ensure the complete formation of the carboxylate salt before adding the methylating agent.- Stoichiometry: Use a slight excess of the methylating agent, but be mindful that a large excess can promote side reactions.
Side Reactions (e.g., N-methylation) - Maintain the reaction temperature within the recommended range (30-50°C) to minimize methylation of the amino group.[1]- Consider using a less reactive methylating agent if N-methylation is persistent.
Product Loss During Workup - When performing an aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase.- Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Troubleshooting & Removal
Unreacted 6-Aminopyrazine-2-carboxylic Acid - Can be detected by TLC (will have a different Rf value) or HPLC.- May be visible in the 1H NMR spectrum (absence of the methyl ester singlet).- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.
N-Methylated Byproduct - Will have a different mass in Mass Spectrometry.- 1H NMR will show an additional N-methyl signal.- Strictly control the reaction temperature.[1]- Use the minimum effective amount of methylating agent.- Can be challenging to separate by simple recrystallization. Column chromatography may be required.
Other Unidentified Byproducts - Unexpected spots on TLC or peaks in HPLC/GC-MS.- Purify the starting materials to remove any reactive impurities.- Optimize reaction conditions to improve selectivity.- Utilize column chromatography with a suitable solvent system for separation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate via Methylation of the Potassium Salt[1]

This protocol is adapted from patent EP0416220A1.

Materials:

  • Potassium salt of 3-aminopyrazine-2-carboxylic acid

  • Methyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Water

Procedure:

  • In a well-ventilated fume hood, prepare a solution of methyl bromide (0.37 mol) in anhydrous dimethylformamide (80 g).

  • With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) to the solution.

  • Heat the suspension to 43°C.

  • Over a period of 6 hours, introduce an additional portion of methyl bromide (0.4 mol) into the heated suspension.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 15 hours.

  • Upon completion, dilute the suspension with water (150 g).

  • Isolate the solid product by filtration.

  • Wash the filter cake thoroughly with water to remove any remaining salts.

  • Dry the product to obtain Methyl 3-aminopyrazine-2-carboxylate.

Expected Yield: Approximately 79.4% with a purity of 99.5%.

Protocol 2: Purification by Recrystallization

General Procedure:

  • Select a suitable solvent or solvent system. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of similar compounds include ethanol, acetonitrile, or mixtures like hexane/ethyl acetate.[4]

  • In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Methyl 3-aminopyrazine-2-carboxylate [1]

ParameterValue
Starting Material Potassium salt of 3-aminopyrazine-2-carboxylic acid
Methylating Agent Methyl bromide
Solvent Dimethylformamide (DMF)
Temperature 43°C (initial), then room temperature
Reaction Time 6 hours (addition) + 15 hours (stirring)
Reported Yield 79.4%
Reported Purity 99.5%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine Potassium Salt & Methyl Bromide in DMF start->reactants heat Heat to 43°C reactants->heat add_mebr Add more Methyl Bromide (over 6 hours) heat->add_mebr stir Stir at Room Temperature (15 hours) add_mebr->stir dilute Dilute with Water stir->dilute filter Filter Solid Product dilute->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end Pure Methyl 6-aminopyrazine- 2-carboxylate dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature Cautiously incomplete->increase_temp check_conditions Review Reaction Conditions complete->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No optimal Conditions Optimal check_conditions->optimal Yes optimize_solvent Use Anhydrous Solvent suboptimal->optimize_solvent optimize_base Ensure Complete Salt Formation suboptimal->optimize_base check_side_reactions Investigate Side Reactions (NMR, MS) optimal->check_side_reactions n_methylation N-Methylation Detected check_side_reactions->n_methylation Yes control_temp Control Temperature (30-50°C) n_methylation->control_temp

Caption: Troubleshooting logic for addressing low reaction yield.

References

"Methyl 6-aminopyrazine-2-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-aminopyrazine-2-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a user-friendly question-and-answer format.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the synthesis of pyrazine derivatives. Several factors can contribute to this problem:

  • Incomplete Reaction: The ammonolysis of the chloro-precursor may not be reaching completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to maximize contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pressure are critical.

    • Solution: While a variety of inert organic solvents can be used, ensure your chosen solvent is anhydrous. The reaction is typically carried out at elevated temperatures and pressures in a sealed vessel to ensure the retention of ammonia.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product.

    • Solution: Identify potential side reactions (see Q2) and adjust reaction conditions to minimize their formation. For example, carefully controlling the temperature and reaction time can help improve selectivity.

Q2: I am observing significant impurities in my final product. What are the likely side reactions and byproducts?

A2: The most common synthesis route involves the ammonolysis of Methyl 6-chloropyrazine-2-carboxylate. During this process, several side reactions can occur, leading to the formation of specific byproducts:

  • Amide Formation: The primary side reaction is the ammonolysis of the methyl ester group, leading to the formation of 6-aminopyrazine-2-carboxamide . This occurs when the ester is more susceptible to attack by ammonia than the chloro group under certain conditions.

  • Hydrolysis: If there is moisture in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, forming 6-aminopyrazinoic acid .

  • Unreacted Starting Material: Incomplete reaction will leave Methyl 6-chloropyrazine-2-carboxylate as an impurity.

Q3: How can I minimize the formation of the 6-aminopyrazine-2-carboxamide byproduct?

A3: The formation of the amide byproduct is a competing reaction. To favor the desired nucleophilic aromatic substitution at the chloro position over the ammonolysis of the ester:

  • Control Temperature: Excessively high temperatures can promote the ammonolysis of the ester. A systematic optimization of the reaction temperature is recommended to find the optimal balance between the rate of the main reaction and the formation of the amide byproduct.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed, preventing further conversion of the desired product to the amide.

Q4: What are the best practices for purifying the crude this compound?

A4: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Column Chromatography: This is a common and effective method. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), can separate the desired product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical and may require some experimentation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and potential outcomes. Please note that these values are illustrative and can vary based on specific experimental conditions.

ParameterTypical Range/ValueRemarks
Yield of this compound 40-70%Highly dependent on reaction optimization.
Purity before Purification 60-85%Major impurities can include the amide byproduct and unreacted starting material.
Common Byproduct Levels (Amide) 5-20%Can be higher with prolonged reaction times or excessive temperatures.
Common Byproduct Levels (Carboxylic Acid) <5%Dependent on the water content of the reaction.

Experimental Protocols

Synthesis of this compound via Ammonolysis

This protocol describes a general procedure for the synthesis of this compound from Methyl 6-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Anhydrous ammonia

  • Anhydrous inert solvent (e.g., methanol, ethanol, or isopropanol)[1]

  • Sealed reaction vessel (autoclave)

Procedure:

  • In a suitable autoclave, dissolve Methyl 6-chloropyrazine-2-carboxylate in the chosen anhydrous solvent.

  • Cool the solution and introduce anhydrous ammonia. The amount of ammonia should be in excess.

  • Seal the autoclave and heat the reaction mixture to a temperature typically ranging from 100°C to 175°C.[1]

  • Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by TLC or HPLC if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway

G A Methyl 6-chloropyrazine-2-carboxylate B This compound (Desired Product) A->B + NH3 (Nucleophilic Aromatic Substitution) C 6-Aminopyrazine-2-carboxamide (Amide Byproduct) B->C + NH3 (Ammonolysis of Ester) D 6-Aminopyrazinoic Acid (Hydrolysis Byproduct) B->D + H2O (Hydrolysis of Ester)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes prolong Increase Reaction Time or Temperature incomplete->prolong check_byproducts Analyze Byproducts (NMR/MS) complete->check_byproducts prolong->check_completion amide High Amide Byproduct check_byproducts->amide Amide Detected hydrolysis High Hydrolysis Byproduct check_byproducts->hydrolysis Acid Detected purify Purify Product (Chromatography/Recrystallization) check_byproducts->purify Minor Impurities optimize_temp Lower Temperature or Reduce Time amide->optimize_temp dry_reagents Use Anhydrous Reagents/Solvents hydrolysis->dry_reagents optimize_temp->purify dry_reagents->purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_products Products & Byproducts A Methyl 6-chloropyrazine-2-carboxylate C This compound A->C B Ammonia (NH3) B->C D 6-Aminopyrazine-2-carboxamide C->D E 6-Aminopyrazinoic Acid C->E D->E

Caption: Logical relationship between reactants, the desired product, and major byproducts.

References

Technical Support Center: Methyl 6-aminopyrazine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 6-aminopyrazine-2-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product has a low yield after purification. What are the potential causes and how can I improve it?

Low yields during the purification of pyrazine derivatives can arise from several factors.[1] Key areas to investigate include the reaction conditions and the workup procedure.

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the temperature to drive the reaction forward. Ensure efficient mixing to maximize reactant contact.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.

    • Solution: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help improve the selectivity towards the desired product.[1]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of this compound.

    • Solution: Analyze the crude product using techniques like TLC or LC-MS to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing conditions to minimize them.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. For instance, avoid overly acidic or basic conditions during extraction and purification if your product is sensitive.[1]

  • Losses During Purification: Significant amounts of the product may be lost during purification steps like recrystallization or column chromatography.

    • Solution: For recrystallization, ensure the correct solvent is chosen and that the cooling process is gradual to maximize crystal formation. For column chromatography, carefully select the eluent system to ensure good separation and recovery.[1]

Q2: I am observing persistent impurities in my final product. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Side Products: Depending on the synthetic route, byproducts can be a significant issue. For example, if using sulfuryl chloride, chlorinated pyrazine derivatives can form.[2]

  • Degradation Products: The product may degrade if exposed to harsh conditions.

To remove these impurities, a combination of purification techniques may be necessary.

  • Recrystallization: This is an effective method for removing impurities with different solubility profiles from the desired compound. Solvents such as benzene or ethyl acetate have been used for related compounds.[2]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a powerful technique. A mixture of petroleum ether and ethyl acetate is a common eluent system for pyrazine derivatives.[1]

  • Washing: Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[2]

Q3: My compound is not crystallizing during recrystallization. What should I do?

Difficulty in crystallization can be due to several factors, including the presence of impurities or the choice of solvent.

  • High Impurity Levels: A high concentration of impurities can inhibit crystal formation.

    • Solution: First, try to purify the crude product by another method, such as column chromatography, to reduce the impurity load before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may not be suitable for recrystallization.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solvent pairs can also be effective.

  • Supersaturation Issues: The solution may be supersaturated.

    • Solution: Try seeding the solution with a small crystal of the pure compound. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 2-8°C, protected from light, and in an inert gas atmosphere.[3]

Q2: What are the key analytical techniques to assess the purity of this compound?

The purity of this compound can be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What are some common solvent systems for column chromatography of this compound?

While the optimal solvent system should be determined empirically using TLC, common eluents for pyrazine derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₇N₃O₂[4]
Molecular Weight153.14 g/mol [4]
Purity (Typical)≥98%[4]
Boiling Point341.2°C at 760 mmHg[3]
Storage2-8°C, protected from light[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, benzene).[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 90:10 hexane:ethyl acetate).[1]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction extraction Extraction reaction->extraction washing Washing extraction->washing drying Drying washing->drying purification_choice Purification Method drying->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chromatography Column Chromatography purification_choice->column_chromatography analysis Purity & Structural Analysis (TLC, NMR, MS, MP) recrystallization->analysis column_chromatography->analysis end Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? check_reaction->side_products incomplete_reaction->side_products No optimize_reaction Optimize Reaction Conditions: - Increase Time/Temp - Change Reagents incomplete_reaction->optimize_reaction Yes purification_strategy Select Purification Strategy side_products->purification_strategy Yes final_product Pure Product side_products->final_product No optimize_reaction->start recrystallization Recrystallization purification_strategy->recrystallization chromatography Column Chromatography purification_strategy->chromatography recrystallization->final_product chromatography->final_product

Caption: A logical troubleshooting workflow for addressing low yield and impurity issues.

References

Technical Support Center: Optimizing Catalyst for Amination of Pyrazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical support center for the optimization of catalysts in the amination of pyrazine carboxylate esters. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to aid in your research and development endeavors.

I. Troubleshooting Guides & FAQs

This section is divided into two main catalytic approaches: Enzymatic Amination and Transition Metal-Catalyzed Amination.

A. Enzymatic Amination

Enzymatic amination offers a green and efficient alternative to traditional chemical methods for the synthesis of pyrazine amides. Lipases are commonly employed for this transformation.

Frequently Asked questions

Q1: What are the most common enzymes used for the amination of pyrazine carboxylate esters?

A1: Immobilized lipases are frequently used for the amination of pyrazine carboxylate esters. Notably, Lipozyme® TL IM from Thermomyces lanuginosus and Candida antarctica Lipase B (CAL-B) have demonstrated effectiveness in catalyzing this reaction.[1][2] In a comparative study, Lipozyme® TL IM was chosen over CAL-B for the synthesis of a pyrazinamide, with the former showing higher yields.[1]

Q2: My enzymatic amination reaction is showing low yield. What are the potential causes and how can I improve it?

A2: Low yields in enzymatic amination can arise from several factors. Here are some common causes and troubleshooting tips:

  • Suboptimal Substrate Ratio: The molar ratio of the pyrazine carboxylate ester to the amine is a critical parameter. An excess of the amine is generally required to drive the reversible amidation reaction towards the product. For the reaction between pyrazine-2-carboxylate and benzylamine, a substrate molar ratio of 1:3 was found to be optimal, yielding the highest product conversion.[1] Increasing the amine concentration further can lead to enzyme inhibition and increased viscosity of the reaction mixture, which hinders effective interaction between reactants.[1]

  • Incorrect Reaction Temperature: Temperature significantly influences enzyme activity and reaction rate. For Lipozyme® TL IM, the optimal temperature for the amination of pyrazine-2-carboxylate was found to be 45 °C.[1] Lower temperatures may result in a slower reaction rate, while higher temperatures can lead to irreversible enzyme denaturation and inactivation, thus decreasing the yield.[1]

  • Inappropriate Solvent: The choice of solvent can profoundly affect enzyme activity and stability. Solvents with a log P value between 0.6 and 3.5 are generally preferred for maximizing enzyme performance.[1] In a study using Lipozyme® TL IM, tert-amyl alcohol was identified as the optimal solvent, leading to higher product yields compared to other solvents like methanol, ethanol, acetonitrile, and THF.[1]

  • Insufficient Reaction Time/Residence Time (for continuous flow): Adequate contact time between the enzyme and substrates is crucial for high conversion. In a continuous-flow system, a residence time of 20 minutes was found to be optimal for the Lipozyme® TL IM catalyzed amination of pyrazine-2-carboxylate.[1]

Q3: I am observing the formation of side products. How can I minimize them?

A3: Side product formation is often linked to the choice of solvent. For instance, when using alcohols like ethanol, isopropanol, and isobutanol as solvents in the enzymatic amination of pyrazine carboxylate esters, the formation of pyrazine ester by-products has been observed.[1] Switching to a more suitable solvent, such as tert-amyl alcohol, can significantly reduce or eliminate the formation of these side products.[1]

Q4: Is the enzyme reusable? How does reusability affect catalyst performance?

A4: Yes, a significant advantage of using immobilized enzymes like Lipozyme® TL IM is their reusability, which reduces production costs.[1] In a continuous-flow reactor, Lipozyme® TL IM demonstrated good reusability. After 10 catalytic cycles, the enzyme retained a significant portion of its activity, with the yield of the final cycle reaching 48.7% of the initial yield.[1]

B. Transition Metal-Catalyzed Amination

Transition metal catalysis, particularly with palladium, nickel, and copper, offers a powerful and versatile approach for the amination of pyrazine carboxylate esters, especially for substrates that are not amenable to enzymatic methods.

Frequently Asked Questions

Q1: What are the common transition metal catalysts used for C-N cross-coupling reactions on pyrazine systems?

A1: Palladium-based catalysts are widely used for C-N bond formation in pyrazine chemistry.[1][3][4] Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds with aryl halides and amines.[5][6] Nickel and copper-based catalysts are also employed for amination reactions and can offer advantages in terms of cost and reactivity for specific substrates.[7][8]

Q2: I am experiencing low yields in my palladium-catalyzed amination of a pyrazine carboxylate ester. What are the likely causes and how can I troubleshoot this?

A2: Low yields in palladium-catalyzed amination of pyrazines can be attributed to several factors:

  • Catalyst Deactivation: The electron-deficient nature of the pyrazine ring can sometimes lead to catalyst deactivation. The nitrogen atoms in the pyrazine ring can coordinate to the metal center, inhibiting its catalytic activity.

  • Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction. For electron-deficient heteroaryl halides, specialized ligands like XPhos, t-BuXPhos, and RuPhos are often required to achieve high yields.[5] A screening of different ligands is often necessary to find the optimal one for a specific substrate.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[10]

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig amination.[11][12] For certain systems, polar aprotic solvents like DMF may be effective.

Q3: Are there any common side reactions to be aware of during the transition metal-catalyzed amination of pyrazines?

A3: Yes, several side reactions can occur:

  • Hydrodehalogenation: In the case of halo-pyrazines, reduction of the carbon-halogen bond can compete with the desired amination reaction, leading to the formation of the corresponding dehalogenated pyrazine. This is more prevalent with electron-poor aryl bromides.[1]

  • Homocoupling: Homocoupling of the starting aryl halide or the amine can sometimes occur, especially at higher temperatures or with certain catalyst systems.

  • Protodeboronation: When using boronic acids in Suzuki-type couplings on pyrazines (for C-C bond formation, but the principle can be relevant for catalyst deactivation), protodeboronation of the boronic acid can be a competing side reaction.[3]

Q4: My nickel-catalyzed amination is not working well. What are some specific considerations for nickel catalysts?

A4: Nickel catalysts offer a more cost-effective alternative to palladium. However, they can have their own set of challenges:

  • Air and Moisture Sensitivity: Many Ni(0) catalysts are sensitive to air and moisture, requiring inert atmosphere techniques. The use of air-stable Ni(II) precatalysts that are reduced in situ can circumvent this issue.[13]

  • Ligand Selection: N-heterocyclic carbenes (NHCs) have emerged as effective ligands for nickel-catalyzed amination reactions, often providing high stability and activity.[14]

  • Reductant: When using Ni(II) precatalysts, a reductant is often needed to generate the active Ni(0) species. Phenylboronic acid pinacol ester has been used as a mild reductant for this purpose.[13]

II. Data Presentation

Table 1: Effect of Solvent on the Enzymatic Amination of Pyrazine-2-carboxylate

SolventLog PYield (%)
tert-Amyl alcohol1.381.2
Isobutanol0.865.4
Isopropanol0.358.7
Ethanol-0.345.6
Methanol-0.732.1
Acetonitrile-0.325.8
Dichloromethane1.315.3
THF0.512.4
DMSO-1.310.1
2-MeTHF1.118.9

Reaction conditions: Lipozyme® TL IM, pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time in a continuous flow reactor.[1]

Table 2: Effect of Substrate Molar Ratio on Enzymatic Amination Yield

Pyrazine-2-carboxylate : BenzylamineYield (%)
1 : 155.2
1 : 272.8
1 : 381.7
1 : 478.5
1 : 575.1

Reaction conditions: Lipozyme® TL IM, tert-amyl alcohol, 45 °C, 20 min residence time in a continuous flow reactor.[1]

Table 3: Effect of Temperature on Enzymatic Amination Yield

Temperature (°C)Yield (%)
3570.3
4078.9
4581.2
5075.6
5568.4

Reaction conditions: Lipozyme® TL IM, pyrazine-2-carboxylate:benzylamine (1:3), tert-amyl alcohol, 20 min residence time in a continuous flow reactor.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Enzymatic Amination in a Continuous-Flow System [1]

  • Feed 1 Preparation: Dissolve 5 mmol of the pyrazine carboxylate ester in 10 mL of tert-amyl alcohol.

  • Feed 2 Preparation: Dissolve 15 mmol of the desired amine in 10 mL of tert-amyl alcohol.

  • Reactor Setup: Pack a continuous flow reactor with 870 mg of Lipozyme® TL IM.

  • Reaction Execution: Pump Feed 1 and Feed 2 through the reactor at a flow rate of 31.2 μL min⁻¹, maintaining a temperature of 45 °C. This corresponds to a residence time of 20 minutes.

  • Work-up: Collect the reaction mixture at the outlet of the reactor. The product can be isolated by evaporation of the solvent and purification by column chromatography.

Protocol 2: General Procedure for Synthesis of Pyrazine Amide via Acyl Chloride [15]

This method is a traditional, non-catalytic approach but is often used as a benchmark.

  • Acyl Chloride Formation: To a suspension of pyrazine-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq). Reflux the mixture for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

  • Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C and add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Experimental_Workflow_Enzymatic_Amination cluster_prep Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_workup Product Isolation Ester Pyrazine Carboxylate Ester Solution Reactor Packed-Bed Reactor (Immobilized Lipase) Ester->Reactor Amine Amine Solution Amine->Reactor Evaporation Solvent Evaporation Reactor->Evaporation Reaction Mixture Purification Column Chromatography Evaporation->Purification Product Pure Pyrazine Amide Purification->Product

Caption: Experimental workflow for continuous-flow enzymatic amination of pyrazine carboxylate esters.

Troubleshooting_Low_Yield_Enzymatic Start Low Yield in Enzymatic Amination Q1 Check Substrate Ratio (Ester:Amine) Start->Q1 A1_correct Ratio is 1:3 Q1->A1_correct Yes A1_adjust Adjust Ratio to 1:3 Q1->A1_adjust No Q2 Check Reaction Temperature A1_correct->Q2 A1_adjust->Q2 A2_correct Temperature is 45°C Q2->A2_correct Yes A2_adjust Adjust Temperature to 45°C Q2->A2_adjust No Q3 Check Solvent A2_correct->Q3 A2_adjust->Q3 A3_correct Solvent is tert-Amyl Alcohol Q3->A3_correct Yes A3_adjust Change Solvent to tert-Amyl Alcohol Q3->A3_adjust No End Yield Improved A3_correct->End A3_adjust->End

Caption: Troubleshooting decision tree for low yield in enzymatic amination.

Troubleshooting_Low_Yield_Pd_Catalyzed Start Low Yield in Pd-Catalyzed Amination Q1 Screen Ligands (e.g., XPhos, RuPhos) Start->Q1 A1 Optimize Ligand Q1->A1 Q2 Screen Bases (e.g., NaOtBu, Cs2CO3) A1->Q2 A2 Optimize Base Q2->A2 Q3 Screen Solvents (e.g., Toluene, Dioxane) A2->Q3 A3 Optimize Solvent Q3->A3 Q4 Check for Catalyst Deactivation A3->Q4 A4 Consider Catalyst Pre-activation or Higher Catalyst Loading Q4->A4 End Yield Improved A4->End

Caption: Logical workflow for troubleshooting low yields in Pd-catalyzed amination.

References

Troubleshooting low yield in "Methyl 6-aminopyrazine-2-carboxylate" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-aminopyrazine-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my esterification of 3-aminopyrazine-2-carboxylic acid low?

Answer:

Low yields in the esterification of 3-aminopyrazine-2-carboxylic acid can stem from several factors:

  • Incomplete Reaction: The esterification reaction is often an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol (methanol). Extending the reaction time or increasing the temperature can also help push the reaction to completion.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical. While sulfuric acid is commonly used, other acids like p-toluenesulfonic acid can also be effective. The concentration of the catalyst should be optimized; too little may result in a slow or incomplete reaction, while too much can lead to side reactions or degradation of the product.

  • Side Reactions: The amino group on the pyrazine ring can be susceptible to side reactions under acidic conditions, such as polymerization or the formation of N-acylated byproducts if any acylating agents are present. Careful control of the reaction temperature and minimizing reaction time can help reduce these side reactions.

  • Purity of Starting Material: The purity of the starting 3-aminopyrazine-2-carboxylic acid is important. Impurities can interfere with the reaction and lead to the formation of byproducts, making purification more challenging and reducing the overall yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities could include:

  • Unreacted Starting Material: 3-aminopyrazine-2-carboxylic acid is more polar than its methyl ester and will typically have a lower Rf value on a normal-phase TLC plate.

  • Dimerization or Polymerization Products: Under acidic and heated conditions, the starting material or product can potentially undergo self-condensation or polymerization, resulting in higher molecular weight, more polar byproducts that may remain near the baseline of the TLC.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other side products might form. If thionyl chloride is used to activate the carboxylic acid, for instance, chlorinated byproducts could be a possibility.

To identify these impurities, it is recommended to run a co-spot on the TLC plate with the starting material. For further characterization of the unknown spots, techniques like column chromatography followed by NMR spectroscopy or LC-MS analysis of the crude mixture are recommended.

Question 3: My amination reaction of a 6-halopyrazine-2-carboxylate precursor is giving a low yield. What could be the issue?

Answer:

Low yields in the amination of a 6-halopyrazine-2-carboxylate can be attributed to several factors:

  • Nature of the Halogen: The reactivity of the halogen leaving group is crucial. Generally, the order of reactivity is I > Br > Cl. If you are using a chloro-pyrazine derivative, the reaction may require more forcing conditions (higher temperature, longer reaction time) compared to a bromo- or iodo-pyrazine.

  • Amine Source and Stoichiometry: The choice of the aminating agent (e.g., ammonia, ammonium salt) and its concentration is important. Using a significant excess of the aminating agent can help drive the reaction to completion.

  • Reaction Conditions: Temperature and pressure play a significant role. For less reactive halo-pyrazines, the reaction may need to be carried out in a sealed vessel at elevated temperatures to achieve a reasonable conversion.

  • Side Reactions: At high temperatures, side reactions such as hydrolysis of the ester group or reaction with the solvent can occur. The choice of an inert solvent is important to minimize these unwanted reactions.

Question 4: How can I effectively purify this compound?

Answer:

Purification of this compound can typically be achieved by column chromatography or recrystallization.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A solvent system of ethyl acetate and hexanes is often effective. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product. A typical starting point for the solvent system could be in the range of 1:4 to 1:1 ethyl acetate/hexanes.[1]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the esterification of 3-aminopyrazine-2-carboxylic acid?

A1: A common method involves refluxing the 3-aminopyrazine-2-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, for several hours. The reaction progress should be monitored by TLC.

Q2: What is the appearance of pure this compound?

A2: Pure this compound is typically a yellow to brown solid.[2]

Q3: What are the key safety precautions to take during the synthesis?

A3: When working with reagents like thionyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride is corrosive and reacts violently with water.[3][4] Methylating agents can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system, such as ethyl acetate/hexanes, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Preparation of Pyrazine Carboxamides.

EntryStarting MaterialAmineCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
16-Chloropyrazine-2-carbonyl chlorideVarious anilines-DichloromethaneRoom Temp-71-75
2Pyrazine-2-carboxylateBenzylamineLipozyme® TL IMtert-amyl alcohol450.3381.7

Experimental Protocols

Protocol 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Amination of Methyl 6-chloropyrazine-2-carboxylate

  • In a sealed pressure vessel, dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia in methanol (e.g., 7N) or another amine source in excess.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

reaction_pathway cluster_esterification Esterification Route cluster_amination Amination Route 3-Aminopyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid This compound This compound 3-Aminopyrazine-2-carboxylic acid->this compound Esterification Methanol / H+ Methanol / H+ Methanol / H+->this compound 6-Halopyrazine-2-carboxylic acid methyl ester 6-Halopyrazine-2-carboxylic acid methyl ester Product_Amine This compound 6-Halopyrazine-2-carboxylic acid methyl ester->Product_Amine Nucleophilic Aromatic Substitution Ammonia Ammonia Ammonia->Product_Amine

Caption: Synthetic routes to this compound.

troubleshooting_workflow Start Low Yield Observed CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Add More Reagent/Catalyst Incomplete->OptimizeConditions CheckPurity Analyze Crude Product Purity (TLC, NMR) Complete->CheckPurity Impure Significant Impurities Present CheckPurity->Impure Pure Crude Product is Relatively Pure CheckPurity->Pure IdentifyByproducts Identify Side Products (LC-MS, NMR) Adjust conditions to minimize side reactions Impure->IdentifyByproducts OptimizePurification Optimize Purification: - Column Chromatography - Recrystallization Pure->OptimizePurification

Caption: Troubleshooting workflow for low yield.

logical_relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield SideProducts Side Products Temperature->SideProducts ReactionTime Reaction Time ReactionTime->Yield ReactionTime->SideProducts Catalyst Catalyst Catalyst->Yield Catalyst->SideProducts Stoichiometry Stoichiometry Stoichiometry->Yield Purity Purity Yield->Purity SideProducts->Purity

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Spectroscopic Identification of Impurities in Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "Methyl 6-aminopyrazine-2-carboxylate" using various spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on typical synthetic routes, the most common impurities can be categorized as:

  • Starting Material Residues: Unreacted precursors from the synthesis.

  • Side-Reaction Byproducts: Compounds formed from unintended reactions during synthesis.

  • Degradation Products: Impurities formed by the decomposition of the final product.

A summary of potential impurities is provided in the table below.

Q2: Which spectroscopic methods are most effective for identifying these impurities?

A2: A combination of spectroscopic techniques is generally recommended for unambiguous identification of impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, allowing for the identification and quantification of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups present in the molecule and can indicate the presence of certain types of impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the spectroscopic analysis of this compound.

Issue 1: Unexpected peaks are observed in the ¹H NMR spectrum.

Possible Cause 1: Residual Starting Material (Methyl 6-chloropyrazine-2-carboxylate)

  • Symptom: Appearance of singlets in the aromatic region characteristic of the chlorinated precursor.

  • Identification: Look for peaks corresponding to the pyrazine ring protons of Methyl 6-chloropyrazine-2-carboxylate.

  • Solution: Repurify the sample using column chromatography or recrystallization to remove the unreacted starting material.

Possible Cause 2: Presence of the Hydrolysis Product (6-Aminopyrazine-2-carboxylic acid)

  • Symptom: A broad singlet corresponding to a carboxylic acid proton, and the absence or diminished intensity of the methyl ester singlet.

  • Identification: The carboxylic acid proton will be exchangeable with D₂O. The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid.

  • Solution: Ensure anhydrous conditions during synthesis and storage. If hydrolysis has occurred, re-esterification may be necessary.

Possible Cause 3: Decarboxylation Product (6-Aminopyrazine)

  • Symptom: The appearance of a new set of signals for the pyrazine ring protons and the complete absence of the methyl ester and carboxylate signals in the ¹H and ¹³C NMR spectra, respectively.

  • Identification: The mass spectrum will show a significantly lower molecular weight corresponding to 6-aminopyrazine.

  • Solution: Avoid excessive heating during synthesis and purification, as this can promote decarboxylation.[1][2]

Issue 2: The mass spectrum shows a peak that does not correspond to the expected molecular weight of this compound.

Possible Cause 1: Dimerization or Polymerization Products

  • Symptom: Peaks at approximately double the expected molecular weight (or higher multiples).

  • Identification: These peaks will have a high m/z value. Their presence may be concentration-dependent.

  • Solution: Optimize reaction conditions (concentration, temperature) to minimize side reactions. Size exclusion chromatography can be used for purification.

Possible Cause 2: Formation of an Amide Impurity

  • Symptom: A peak corresponding to the molecular weight of an amide formed by the reaction of the ester with an amine (e.g., ammonia or another amine present in the reaction mixture).

  • Identification: The IR spectrum may show characteristic N-H and C=O stretching frequencies for a secondary or primary amide.[3] ¹H NMR will show signals for the amide protons.

  • Solution: Purify the product using chromatography to separate the amide impurity.

Data Presentation

Table 1: Potential Impurities and their Spectroscopic Indicators

Impurity NameStructureCommon CauseKey ¹H NMR Signals (indicative)Key MS (m/z) SignalKey IR (cm⁻¹) Bands (indicative)
Methyl 6-chloropyrazine-2-carboxylate Cl-c1nccc(C(=O)OC)n1Incomplete aminationAromatic protons shifted relative to the amino-substituted product.M+ at ~172.57C-Cl stretch
6-Aminopyrazine-2-carboxylic acid NC1=NC=CC(=C1)C(O)=OHydrolysis of the esterAbsence of methyl ester singlet (~3.9 ppm), presence of a broad -COOH proton signal.M+ at ~139.11Broad O-H stretch (2500-3300), C=O stretch (~1700)
6-Aminopyrazine NC1=NC=CC=C1DecarboxylationAbsence of methoxycarbonyl signals. Aromatic signals will integrate to 3 protons.M+ at ~95.1N-H stretches (~3300-3500)
Amide of 6-aminopyrazine-2-carboxylic acid NC1=NC=CC(=C1)C(N)=OReaction with ammoniaAbsence of methyl ester singlet, presence of broad amide NH₂ signals.M+ at ~138.12N-H stretches (~3200-3400), Amide I C=O stretch (~1650)

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound and its impurities.

    • Compare the chemical shifts with reference spectra of this compound and suspected impurities.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System:

    • Use a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

    • Employ a C18 column for reversed-phase chromatography.

    • Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Determine the accurate mass of the molecular ions to deduce the elemental composition.

    • Analyze the fragmentation patterns to confirm the structures of the impurities.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • For solutions, use a liquid cell with appropriate windows (e.g., NaCl or KBr).

  • Instrument Setup:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (ester, carboxylic acid, amide), and C-O.

    • Compare the spectrum of the sample with that of a pure reference standard.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_identification Impurity Identification cluster_conclusion Conclusion start Sample of Methyl 6-aminopyrazine-2-carboxylate NMR 1H and 13C NMR start->NMR MS Mass Spectrometry start->MS FTIR FTIR Spectroscopy start->FTIR eval_nmr Unexpected Peaks in NMR? NMR->eval_nmr eval_ms Incorrect Molecular Weight in MS? MS->eval_ms eval_ftir Anomalous Bands in FTIR? FTIR->eval_ftir impurity_id Identify Potential Impurity (Refer to Table 1) eval_nmr->impurity_id Yes pure Sample is Pure eval_nmr->pure No eval_ms->impurity_id Yes eval_ms->pure No eval_ftir->impurity_id Yes eval_ftir->pure No impure Sample is Impure (Requires Purification) impurity_id->impure

Caption: Workflow for the spectroscopic identification of impurities.

Troubleshooting_Logic cluster_problem Problem cluster_questions Troubleshooting Questions cluster_impurities Likely Impurity problem Unexpected Spectroscopic Data q_nmr Are there extra peaks in the 1H NMR? problem->q_nmr q_ms Is the molecular ion peak incorrect in the MS? q_nmr->q_ms No starting_material Residual Starting Material q_nmr->starting_material Yes, aromatic region q_hydrolysis Is there a broad -OH peak and loss of -OCH3 in NMR? q_ms->q_hydrolysis No other_byproduct Other Byproduct (e.g., Amide) q_ms->other_byproduct Yes q_decarboxylation Are ester/acid signals absent in all spectra? q_hydrolysis->q_decarboxylation No hydrolysis_product Hydrolysis Product (Carboxylic Acid) q_hydrolysis->hydrolysis_product Yes decarboxylation_product Decarboxylation Product q_decarboxylation->decarboxylation_product Yes q_decarboxylation->other_byproduct No

Caption: Decision tree for troubleshooting unexpected spectroscopic data.

References

Preventing byproduct formation in "Methyl 6-aminopyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 6-aminopyrazine-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation and low yields.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete esterification of 6-aminopyrazine-2-carboxylic acid.2. Hydrolysis of the methyl ester product during workup or purification.3. Formation of an N-alkylated or N-acylated byproduct at the 6-amino position.1. Ensure anhydrous conditions. Use a suitable activating agent for the carboxylic acid (e.g., SOCl₂, oxalyl chloride) or employ Fischer esterification with excess methanol and a strong acid catalyst (e.g., H₂SO₄). Drive the reaction to completion by removing water.2. Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and minimize ester hydrolysis. Extract the product promptly.3. Protect the amino group prior to esterification if N-alkylation/acylation is a significant issue, although this adds extra steps. Alternatively, optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to favor O-alkylation (esterification).
Presence of Unreacted 6-Aminopyrazine-2-carboxylic Acid Insufficient esterification reagent or reaction time.Increase the equivalents of methanol and acid catalyst, or the activating agent. Prolong the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Formation of Amide Byproducts (e.g., N-methylamide) A significant side reaction can be the conversion of the methyl ester to an alkyl amide, particularly at elevated temperatures or with certain reagents.[1]Conduct the reaction at the lowest effective temperature. If using an activating agent like thionyl chloride, add it slowly at a low temperature. If the reaction is performed at high temperatures, this side reaction may be unavoidable and require purification by flash chromatography.[1]
Product is a different color than expected (not a yellow to brown solid) Presence of impurities or degradation products.Purify the product using flash column chromatography. Common eluents include gradients of ethyl acetate in hexanes.[1] Ensure starting materials are pure.
Difficulty in Isolating the Product Product may be partially soluble in the aqueous phase during workup.Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Brine washes can help to break emulsions and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and direct method is the Fischer esterification of 6-aminopyrazine-2-carboxylic acid. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux.

Q2: My yield is consistently low (30-60%). What is the most likely cause?

A2: Low yields for 6-amino pyrazine esters are often attributed to a side reaction where the methyl ester is converted to an amide byproduct.[1] This can occur under the reaction conditions, especially at higher temperatures. To mitigate this, it is crucial to carefully control the reaction temperature and minimize reaction time once the starting material is consumed.

Q3: I am observing a byproduct with a similar polarity to my desired product. What could it be and how can I remove it?

A3: A likely byproduct is the corresponding N-methylamide, formed from a reaction between the ester and the amino group of another molecule or an amine impurity. Careful purification by flash column chromatography, potentially using a shallow solvent gradient, is the most effective way to separate these closely related compounds.[1]

Q4: Can I use a coupling agent like CDI or T3P for the esterification?

A4: While coupling agents like 1,1'-Carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P) are commonly used for amide bond formation, they can also be adapted for esterification.[2] However, for a simple methyl esterification, the Fischer method or reaction of the corresponding acid chloride with methanol are typically more straightforward and cost-effective.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound should be confirmed using a combination of analytical techniques. Purity can be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the mass can be verified by Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from 6-aminopyrazine-2-carboxylic acid.

Materials:

  • 6-aminopyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add 6-aminopyrazine-2-carboxylic acid (1.0 equiv).

  • Add a significant excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexanes). The reaction is typically complete in 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid. Ensure the final pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Amidation of this compound (General Procedure)

This protocol describes a common subsequent reaction using the synthesized ester.

Materials:

  • This compound (1.0 equiv)

  • Pyridine (anhydrous)

  • Acid chloride (e.g., n-butyryl chloride, 1.0-1.2 equiv)[1][3]

  • Silica gel for purification

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous pyridine (to make a ~2 M solution) in a flask equipped with a magnetic stirrer.[1]

  • Slowly add the desired acid chloride (1.0-1.2 equiv) to the solution at room temperature.[3]

  • Stir the reaction mixture for 2-12 hours at room temperature.[1][3] Monitor the reaction for completion by TLC.

  • Once the reaction is complete, remove the excess pyridine under vacuum.[1][3]

  • Adsorb the crude residue onto a small amount of silica gel.

  • Purify the product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-acyl-6-aminopyrazine-2-carboxylate.[1]

Visualizations

References

Technical Support Center: Synthesis of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on cost-effective synthesis routes for Methyl 6-aminopyrazine-2-carboxylate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective synthesis routes for this compound?

A1: The most cost-effective and industrially viable routes for the synthesis of this compound typically start from commercially available 6-chloropyrazine-2-carboxylic acid. Two primary methods are recommended:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This is often the most straightforward and economical approach. It involves the direct reaction of Methyl 6-chloropyrazine-2-carboxylate with an ammonia source.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method that can offer higher yields and milder reaction conditions, though potentially at a higher initial reagent cost.

Q2: How do I prepare the starting material, Methyl 6-chloropyrazine-2-carboxylate?

A2: Methyl 6-chloropyrazine-2-carboxylate can be synthesized from 6-chloropyrazine-2-carboxylic acid via Fischer esterification. This is a standard procedure involving heating the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Q3: What are the key differences in cost between the SNAr and Buchwald-Hartwig routes?

A3: The primary cost difference lies in the reagents and catalyst. The SNAr route uses inexpensive ammonia, while the Buchwald-Hartwig reaction requires a palladium catalyst and a specialized phosphine ligand, which can be costly.[1] However, the potentially higher yield and milder conditions of the Buchwald-Hartwig amination might offset these costs in some scenarios, particularly for larger-scale synthesis.

Synthesis Route Comparison

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material Methyl 6-chloropyrazine-2-carboxylateMethyl 6-chloropyrazine-2-carboxylate
Key Reagents Ammonia (e.g., aqueous ammonium hydroxide, ammonia in an organic solvent)Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃)
Typical Solvents Protic solvents (e.g., water, alcohols) or aprotic polar solvents (e.g., DMSO, DMF)Anhydrous, deoxygenated solvents (e.g., toluene, dioxane)
Reaction Temperature Generally higher temperatures requiredMilder temperatures often suffice
Estimated Reagent Cost LowModerate to High (primarily due to catalyst and ligand)
Potential Yield Moderate to GoodGood to Excellent
Key Advantage Low reagent cost, simple procedureHigh yields, broad substrate scope, milder conditions

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-chloropyrazine-2-carboxylate

Objective: To synthesize this compound via direct amination of Methyl 6-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Ammonium hydroxide solution (28-30%)

  • A suitable solvent (e.g., Dioxane or DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, dissolve Methyl 6-chloropyrazine-2-carboxylate in the chosen solvent.

  • Add an excess of ammonium hydroxide solution.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Route 2: Buchwald-Hartwig Amination of Methyl 6-chloropyrazine-2-carboxylate

Objective: To synthesize this compound using a palladium-catalyzed amination.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide)

  • Ammonia source (e.g., ammonia solution or a surrogate like benzophenone imine followed by hydrolysis)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

  • Add Methyl 6-chloropyrazine-2-carboxylate and the ammonia source to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Troubleshooting Guides

Troubleshooting Buchwald-Hartwig Amination
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[2]
Poor choice of ligand or baseScreen different ligands and bases. The choice of ligand is critical for successful coupling with aryl chlorides.[2]
Reaction temperature is too lowGradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.
Formation of Side Products Dehalogenation of the starting materialThis can be a competing side reaction.[3] Optimizing the ligand, base, and temperature can help minimize this.
Hydrolysis of the ester groupIf using an aqueous ammonia source or if there is residual water, the methyl ester can be hydrolyzed. Ensure anhydrous conditions.
Difficulty in Product Isolation Product is too polar and remains in the aqueous phaseAdjust the pH of the aqueous layer during workup to ensure the product is in its neutral form before extraction.
Emulsion formation during workupAdd more brine or a small amount of a different organic solvent to break the emulsion.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently high reaction temperatureSNAr reactions on electron-deficient rings like pyrazine often require elevated temperatures to proceed at a reasonable rate.
Poor nucleophilicity of ammoniaIncrease the concentration of the ammonia source. Consider using a stronger ammonia equivalent if possible.
Solvent effectsThe choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions.
Formation of Multiple Products Reaction at other positions on the pyrazine ringWhile the 6-position is activated for nucleophilic attack, side reactions at other positions are possible under harsh conditions. Optimize the temperature and reaction time.
Hydrolysis of the esterSimilar to the Buchwald-Hartwig route, ensure that conditions are not overly basic for extended periods if water is present.
Darkening of the Reaction Mixture Decomposition of starting material or productThis can occur at high temperatures. Try to use the lowest effective temperature and minimize the reaction time.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_routes Alternative Synthesis Routes start 6-Chloropyrazine-2-carboxylic Acid ester Methyl 6-chloropyrazine-2-carboxylate start->ester Esterification (MeOH, H₂SO₄) snar Route 1: SNAr ester->snar NH₃ source (e.g., NH₄OH) bh Route 2: Buchwald-Hartwig ester->bh Pd Catalyst, Ligand, Base (e.g., Pd₂(dba)₃, XPhos, NaOt-Bu) end_product This compound snar->end_product bh->end_product

Caption: Workflow for the synthesis of this compound.

Cost-Effectiveness Analysis

The following table provides an estimated cost comparison for the key reagents in each synthesis route. Prices are approximate and can vary based on supplier, purity, and quantity.

ReagentRouteEstimated Price (USD)Source
6-Chloropyrazine-2-carboxylic acidBoth$24.15 / 1 g
Ammonium Hydroxide (28-30%)SNAr~$20-30 / 500 mL[4][5]
Ammonia (Anhydrous)SNAr$0.43 / kg (North America)[6]
Pd₂(dba)₃ (Palladium catalyst)Buchwald-HartwigVaries significantly
XPhos (Ligand)Buchwald-HartwigHigh (e.g., ~$20,000 / kg)[1]
Sodium tert-butoxide (Base)Buchwald-Hartwig~$50-100 / 100 g-

Note on Cost: While the initial reagent cost for the Buchwald-Hartwig amination is higher due to the palladium catalyst and ligand, the potential for higher yields, milder reaction conditions, and simpler purification may lead to a more cost-effective process overall, especially in large-scale production. A thorough process optimization and cost analysis for the specific scale of production is recommended.

References

Technical Support Center: Green Chemistry Approaches to Methyl 6-aminopyrazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-aminopyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on greener synthetic methodologies, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common conventional method for synthesizing this compound?

A1: The most widely used laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on an activated pyrazine ring. Specifically, Methyl 6-chloropyrazine-2-carboxylate is treated with an ammonia source.

Q2: What are the main green chemistry challenges associated with the conventional synthesis?

A2: The primary green chemistry concerns with the conventional synthesis of this compound include the use of hazardous organic solvents (such as 1,4-dioxane or DMF), potentially high reaction temperatures leading to significant energy consumption, and the generation of waste streams that can be challenging to treat.

Q3: Are there any commercially available green solvents that can be used for this synthesis?

A3: While specific data for the synthesis of this compound is limited, research into SNAr reactions on other nitrogen-containing heterocycles has shown promise for greener solvents such as polyethylene glycol (PEG-400) and Cyrene™. These solvents are biodegradable and derived from renewable resources. However, their effectiveness for this specific reaction would require experimental validation.

Q4: Can microwave-assisted synthesis be applied to the preparation of this compound?

A4: Yes, microwave-assisted synthesis is a viable green chemistry approach. It can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating. While a specific protocol for the target molecule is not widely published, similar aminodehalogenation reactions on pyrazine and pyridine rings have been successfully performed using microwave irradiation.[1]

Q5: What are the potential benefits of using an enzymatic approach for this synthesis?

A5: Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions (lower temperature and near-neutral pH), and the use of water as a solvent, which is environmentally benign. While a specific enzyme for the direct amination of Methyl 6-chloropyrazine-2-carboxylate has not been identified, the development of transaminases and other enzymes for C-N bond formation is an active area of research. A chemo-enzymatic approach, where an enzyme is used to generate a reactive intermediate, could also be explored.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting:

      • Increase the reaction time and monitor the progress by TLC or GC-MS.

      • If using a conventional heating method, ensure the reaction temperature is maintained consistently. For the amination of similar chloro-pyrazine esters, temperatures around 95°C have been reported.[2]

      • For microwave-assisted reactions, consider increasing the irradiation time or temperature.

  • Possible Cause 2: Side Reaction - Amide Formation

    • Troubleshooting:

      • A known side reaction is the amidation of the methyl ester group by the amine nucleophile, which is more prevalent with longer chain amines but can also occur with ammonia.[2]

      • To minimize this, use a moderate excess of the aminating agent rather than a large excess.

      • Lowering the reaction temperature, if feasible without significantly slowing down the desired reaction, can also reduce the rate of this side reaction.

  • Possible Cause 3: Suboptimal Base

    • Troubleshooting:

      • The choice of base can be critical. If using a base to neutralize HCl formed during the reaction, its strength and solubility can impact the reaction rate.

      • Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to find the optimal conditions.

Issue 2: Difficulty in Product Purification

  • Possible Cause 1: Co-eluting Impurities

    • Troubleshooting:

      • If the starting material, Methyl 6-chloropyrazine-2-carboxylate, is not fully consumed, it may co-elute with the product in normal-phase chromatography.

      • Adjust the polarity of the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

      • Consider reverse-phase chromatography if normal-phase is ineffective.

  • Possible Cause 2: Presence of Amide Side-Product

    • Troubleshooting:

      • The amide side-product will have different polarity compared to the desired ester. Careful column chromatography should allow for its separation.

      • Recrystallization can also be an effective purification method if a suitable solvent system is identified.

Issue 3: Reaction Not Proceeding in a Green Solvent

  • Possible Cause 1: Poor Solubility of Reactants

    • Troubleshooting:

      • If using a greener solvent like water or PEG-400, the starting materials may have limited solubility.

      • Consider the use of a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble aminating agent.

      • For enzymatic reactions in aqueous buffers, a small amount of a co-solvent like DMSO (e.g., 5-10%) can be added to improve substrate solubility without denaturing the enzyme.

  • Possible Cause 2: Incompatibility with Reaction Conditions

    • Troubleshooting:

      • Some green solvents may not be stable at the required reaction temperatures or in the presence of strong bases.

      • Consult solvent compatibility charts and consider alternative green solvents if decomposition is observed.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is based on a general procedure for the amination of methyl chloro-2-pyrazinecarboxylates.[2]

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Ammonia (7 N solution in methanol)

  • 1,4-Dioxane

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • In a sealed pressure flask, dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv) in 1,4-dioxane (0.2 M).

  • Add diisopropylethylamine (3.0 equiv) and a solution of ammonia in methanol (7 N, 2.0 equiv).

  • Seal the flask and heat the reaction mixture at 95°C overnight with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and concentrate it onto Celite® under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Protocol 2: Proposed Green Chemistry Approach (Microwave-Assisted)

This is a proposed protocol that adapts principles from microwave-assisted synthesis of similar heterocyclic compounds. Optimization will be required.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate

  • Aqueous ammonia (28-30%)

  • Ethanol or 2-propanol (as a greener solvent alternative)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv) and ethanol or 2-propanol.

  • Add aqueous ammonia (2.0-3.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 15-60 minutes). Start with shorter times and lower temperatures to optimize.

  • Monitor the reaction progress by TLC or GC-MS after cooling the vial.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography using a more environmentally friendly eluent system (e.g., ethyl acetate/heptane).

Quantitative Data Summary

The synthesis of the specific target molecule, this compound, is often reported to have low to moderate yields due to side reactions.[2] The table below summarizes reported yields for the amination of similar chloropyrazine esters to provide a comparative reference.

Starting MaterialAmine NucleophileSolventTemperature (°C)Yield (%)Reference
Methyl chloro-2-pyrazinecarboxylateAlkyl amines1,4-Dioxane9531-60[2]
Methyl 3-chloro-2-pyrazinecarboxylateVarious amines1,4-Dioxane95>65[2]
4-chloroquinazolinePyrrolidineWater (with KF)100High[3]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_green Proposed Green Approach start_conv Methyl 6-chloropyrazine-2-carboxylate reagents_conv Ammonia in Methanol, DIPEA, 1,4-Dioxane reaction_conv Heating at 95°C (Overnight) reagents_conv->reaction_conv workup_conv Concentration on Celite reaction_conv->workup_conv purification_conv Flash Chromatography (Hexane/EtOAc) workup_conv->purification_conv product_conv This compound purification_conv->product_conv start_green Methyl 6-chloropyrazine-2-carboxylate reagents_green Aqueous Ammonia, Ethanol/2-Propanol reaction_green Microwave Irradiation (100-140°C, 15-60 min) reagents_green->reaction_green workup_green Solvent Evaporation reaction_green->workup_green purification_green Recrystallization or Green Chromatography workup_green->purification_green product_green This compound purification_green->product_green

Caption: Comparison of conventional and proposed green synthesis workflows.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reaction Amide Side-Reaction start->side_reaction suboptimal_base Suboptimal Base start->suboptimal_base increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Solution moderate_amine Use Moderate Excess of Ammonia side_reaction->moderate_amine Solution lower_temp Lower Reaction Temperature side_reaction->lower_temp Solution screen_bases Screen Different Bases (e.g., K₂CO₃) suboptimal_base->screen_bases Solution

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Confirming the Structure of Methyl 6-aminopyrazine-2-carboxylate Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of spectroscopic and analytical data for derivatives of Methyl 6-aminopyrazine-2-carboxylate, a core scaffold in various pharmacologically active molecules. By presenting key experimental data and methodologies, this document serves as a practical reference for the characterization of this important class of compounds.

The structural elucidation of newly synthesized this compound derivatives relies on a combination of modern analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular framework and the chemical environment of individual atoms. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, confirming the elemental composition. In cases of ambiguity, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state.

Comparative Spectroscopic Data

To facilitate the structural confirmation of new derivatives, the following tables summarize key spectroscopic data for Methyl 3-aminopyrazine-2-carboxylate, a positional isomer of the target scaffold, and a representative derivative. Note that comprehensive, publicly available spectroscopic data for this compound (CAS 118853-60-4) was not found in the reviewed literature; therefore, data for its 3-amino isomer is provided as a primary reference point.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
Methyl 3-aminopyrazine-2-carboxylate8.13 (d, J=2.45, 1H, Pyrazine-H), 7.76 (d, J=2.45, 1H, Pyrazine-H), 7.89 (bs, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)[1]
3-amino-N-phenylpyrazine-2-carboxamide9.81 (bs, 1H, -CONH-), 8.21 (d, J=2.35, 1H, Pyrazine-H), 7.87 (d, J=3.35, 1H, Pyrazine-H), 7.71 (dd, J=1.35, 8.65, 2H, Ar-H), 7.30-7.37 (m, 2H, Ar-H), 7.15-7.17 (m, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm), Assignment
Methyl 3-aminopyrazine-2-carboxylate166.6 (C=O), 155.9 (C-NH₂), 146.5 (C-COOCH₃), 131.5 (CH-pyrazine), 126.7 (CH-pyrazine), 52.5 (-OCH₃)[1]
3-amino-N-phenylpyrazine-2-carboxamide163.9 (C=O), 155.4 (C-NH₂), 147.1 (C-CONH), 137.4 (C-Ar), 131.5 (CH-pyrazine), 129.1 (CH-Ar), 126.2 (CH-pyrazine), 124.4 (CH-Ar), 119.8 (CH-Ar)

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)
Methyl 3-aminopyrazine-2-carboxylateESI154.0617154.0611
3-amino-N-phenylpyrazine-2-carboxamideESI215.0933215.0922

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques used in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Proton-decoupled carbon spectra are acquired. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS)
  • Instrumentation: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass, which is used to confirm the elemental composition.

X-ray Crystallography
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a CCD or CMOS detector.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles, leading to an unambiguous confirmation of the molecular structure.

Workflow for Structural Confirmation

The logical flow from synthesis to confirmed structure is a systematic process. The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative.

G Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_definitive Definitive Structure Elucidation cluster_final Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc TLC Analysis purification->tlc mp Melting Point Determination purification->mp nmr NMR Spectroscopy (1H, 13C) tlc->nmr mp->nmr ms Mass Spectrometry (HRMS) nmr->ms data_analysis Data Analysis & Interpretation nmr->data_analysis xray X-ray Crystallography (if necessary) ms->xray If ambiguity remains ms->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Figure 1. A generalized workflow for the synthesis and structural confirmation of novel chemical entities.

References

A Comparative Guide to the Analytical Validation of Methyl 6-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of Methyl 6-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical development. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound in research and manufacturing processes. This document outlines common chromatographic and spectroscopic methods, presenting their principles, typical experimental conditions, and key validation parameters based on established guidelines.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative determination, impurity profiling, or structural confirmation. The following table summarizes the most common techniques and their applicability.

Analytical Method Principle Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Quantitative analysis, purity assessment, impurity profiling.High resolution, sensitivity, and reproducibility.Can be time-consuming, requires solvent disposal.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Purity analysis, residual solvent determination.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Structural elucidation, molecular weight determination, impurity identification.High specificity and sensitivity.Can be complex to operate, matrix effects can interfere.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a substance in solution.Quick identity check, concentration estimation.Simple, rapid, and non-destructive.Low specificity, susceptible to interference from other absorbing species.

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols for the recommended analytical methods for this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the quantitative analysis of polar organic compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good resolution and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., around 254 nm or the wavelength of maximum absorbance).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration.

Validation Parameters:

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 98.0% to 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Gas Chromatography (GC)

GC is suitable for assessing the purity of this compound, particularly for identifying volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure the separation of the main component from any potential impurities. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Detector Temperature: FID: 280°C; MS transfer line: 280°C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Validation Parameters:

Parameter Acceptance Criteria
Specificity Resolution of the main peak from any impurity peaks ≥ 1.5
Precision (RSD) Repeatability of peak area ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Mass Spectrometry (MS)

MS is a powerful tool for the structural confirmation and identification of impurities of this compound. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Experimental Protocol (LC-MS):

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

  • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] Given that this compound (C₆H₇N₃O₂) has three nitrogen atoms, it is expected to have an odd molecular weight.

Expected Fragmentation:

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the methoxy group (-OCH₃) from the ester, the entire methoxycarbonyl group (-COOCH₃), or cleavage of the pyrazine ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a rapid identity check and for the quantitative determination of this compound in the absence of interfering substances.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or water).

  • Procedure: Prepare a dilute solution of the sample in the chosen solvent. Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter UV_Vis UV-Vis Analysis Dissolve->UV_Vis HPLC HPLC Analysis Filter->HPLC Liquid Sample GC GC Analysis Filter->GC Volatile Sample MS MS Analysis HPLC->MS LC-MS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->MS GC-MS GC->Data_Acquisition MS->Data_Acquisition UV_Vis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Validation_Pathway Method_Development Analytical Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System Suitability Method_Validation->System_Suitability

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

A Comparative Guide to the Bioactivity of Methyl 6-aminopyrazine-2-carboxylate and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of Methyl 6-aminopyrazine-2-carboxylate and other key pyrazine derivatives, focusing on their performance in various bioassays. The information is curated to assist researchers in navigating the structure-activity relationships within this important class of heterocyclic compounds.

Overview of Bioactivities

Pyrazine derivatives have demonstrated significant potential in several therapeutic areas, including oncology and infectious diseases. Their biological effects are diverse, ranging from the inhibition of key enzymes in signaling pathways to direct antimicrobial actions.[1][2][3] This guide will delve into specific examples, presenting quantitative data to facilitate a comparative understanding.

Comparative Bioactivity Data

The following tables summarize the biological activities of this compound and other selected pyrazine derivatives based on available data. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.

Anticancer Activity

The anticancer potential of pyrazine derivatives is a significant area of research.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Table 1: In Vitro Anticancer Activity of Pyrazine Derivatives

CompoundCancer Cell LineBioassayActivity (IC50/GI50 in µM)Reference
This compound Analog (1) AGS (gastric adenocarcinoma)SRB assay7.8[4]
This compound Analog (2) CaCo-2 (colorectal adenocarcinoma)SRB assay8.0[4]
Pyrazine-Natural Product Hybrid (3) BEL-7402 (human hepatocellular carcinoma)Not specified10.74[1]
Pyrazine-Natural Product Hybrid (4) PC12 (rat pheochromocytoma)Not specified16.4[1]
Pyrazinamide-Metal Complex (5) SNB-19, HCT-15, COLO-205, KB-3-1MTT assay>100 (low toxicity)[5]

Note: Analogs of this compound were used due to the limited direct data on the parent compound. The specific structures of the analogs and hybrids can be found in the cited references.

Antimicrobial Activity

Pyrazine derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi.[6]

Table 2: In Vitro Antimicrobial Activity of Pyrazine Derivatives

CompoundMicroorganismBioassayActivity (MIC in µg/mL)Reference
3-Aminopyrazin-2-yl Derivative (P10) C. albicansAgar well diffusion3.125[6]
5-Methylpyrazin-2-yl Derivative (P4) C. albicansAgar well diffusion3.125[6]
Substituted Pyrazine-2-carboxamide (2d) Aspergillus fumigatusNot specified31.25-500 (µmol·dm⁻³)[7]
Substituted Pyrazine-2-carboxamide (2f) Aspergillus fumigatusNot specified31.25-500 (µmol·dm⁻³)[7]
6-Alkylamino-N-phenylpyrazine-2-carboxamide (3e) Mycobacterium tuberculosis H37RvNot specified5-10 (µM)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Tumor cells are plated in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.[4]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds is essential for drug development. While the precise signaling pathways affected by this compound are not extensively documented, related pyrazine derivatives have been shown to modulate various cellular processes.

The following diagrams, created using Graphviz, illustrate a general experimental workflow for screening pyrazine derivatives and a hypothetical signaling pathway that could be targeted by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Pyrazine Precursors synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screen Primary Bioassay (e.g., Anticancer, Antimicrobial) characterization->primary_screen Test Compounds dose_response Dose-Response Studies (IC50/MIC Determination) primary_screen->dose_response selectivity Selectivity Profiling (vs. Normal Cells/Organisms) dose_response->selectivity pathway_analysis Signaling Pathway Analysis selectivity->pathway_analysis Lead Compounds target_id Target Identification pathway_analysis->target_id

Caption: A generalized experimental workflow for the discovery and characterization of bioactive pyrazine derivatives.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression transcription->gene_expression inhibitor Pyrazine Derivative inhibitor->receptor inhibitor->pi3k

Caption: A simplified diagram of the MAPK/ERK and PI3K/Akt signaling pathways, common targets for anticancer drugs. Pyrazine derivatives may inhibit these pathways at various points.

Conclusion

The available data, while not always directly comparative, suggests that the pyrazine scaffold is a versatile platform for the development of novel therapeutic agents. This compound and its analogs, along with other pyrazine derivatives, show promise in both anticancer and antimicrobial applications. Further systematic studies comparing a wider range of structurally related pyrazine derivatives in standardized bioassays are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Comparative study of "Methyl 6-aminopyrazine-2-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-aminopyrazine-2-carboxylate, a crucial building block in the development of various pharmaceuticals, can be synthesized through several distinct routes. This guide provides a comparative analysis of two primary methods: the amination of a halogenated precursor and the esterification of the corresponding carboxylic acid. We present a detailed examination of the experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.

Method 1: Amination of Methyl 6-chloropyrazine-2-carboxylate

This approach involves a two-step process starting from the commercially available 6-chloropyrazine-2-carboxylic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by a nucleophilic substitution of the chlorine atom with an amino group.

Experimental Protocol:

Step 1: Synthesis of Methyl 6-chloropyrazine-2-carboxylate

A mixture of 6-chloropyrazine-2-carboxylic acid and thionyl chloride in a suitable solvent like dry benzene is refluxed for approximately one hour. After the reaction is complete, the excess thionyl chloride is removed under vacuum. The resulting crude acyl chloride is then dissolved in dry acetone and added dropwise to a stirred solution of methanol and a base, such as pyridine, at room temperature to yield Methyl 6-chloropyrazine-2-carboxylate.

Step 2: Amination of Methyl 6-chloropyrazine-2-carboxylate

The synthesized Methyl 6-chloropyrazine-2-carboxylate is subjected to amination by heating with anhydrous ammonia in a suitable solvent like ethanol in a sealed autoclave at a temperature of at least 100°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent and excess ammonia are removed, and the product is purified by crystallization.

Quantitative Data:
ParameterValue
Starting Material 6-chloropyrazine-2-carboxylic acid
Key Intermediates Methyl 6-chloropyrazine-2-carboxylate
Overall Yield Moderate
Purity High after purification
Reaction Conditions Step 1: Reflux, Room Temperature; Step 2: High Temperature, High Pressure
Advantages Readily available starting material.
Disadvantages Requires handling of thionyl chloride and high-pressure equipment.

Method 2: Esterification of 6-aminopyrazine-2-carboxylic acid

This method involves the direct esterification of 6-aminopyrazine-2-carboxylic acid to its methyl ester. The primary challenge of this route lies in the synthesis of the starting amino acid.

Experimental Protocol:

Step 1: Synthesis of 6-aminopyrazine-2-carboxylic acid

Step 2: Fischer Esterification of 6-aminopyrazine-2-carboxylic acid

6-aminopyrazine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated under reflux for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a base, and the product, this compound, is extracted and purified.

Quantitative Data:
ParameterValue
Starting Material 6-aminopyrazine-2-carboxylic acid
Key Intermediates None (Direct Esterification)
Overall Yield Dependent on the availability and synthesis of the starting amino acid.
Purity Generally high after purification.
Reaction Conditions Reflux
Advantages Potentially a more direct route if the starting material is accessible.
Disadvantages Synthesis of the starting material, 6-aminopyrazine-2-carboxylic acid, is not well-documented.

Visualization of Synthetic Pathways

To further elucidate the described synthetic methods, the following diagrams illustrate the experimental workflows.

Method1 A 6-chloropyrazine-2-carboxylic acid B Thionyl Chloride, Benzene (Reflux) A->B Step 1a C 6-chloropyrazine-2-carbonyl chloride B->C D Methanol, Pyridine (RT) C->D Step 1b E Methyl 6-chloropyrazine-2-carboxylate D->E F Anhydrous Ammonia, Ethanol (≥100°C, Autoclave) E->F Step 2 G This compound F->G

Caption: Workflow for the synthesis of this compound via amination of a chloro-precursor.

Method2 A Pyrazine-2,6-dicarboxylic acid B Functional Group Transformation (e.g., Hofmann/Curtius) A->B Step 1 (Proposed) C 6-aminopyrazine-2-carboxylic acid B->C D Methanol, Sulfuric Acid (cat.), Reflux C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via esterification of the corresponding carboxylic acid.

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. The choice between them will largely depend on the availability of starting materials and the laboratory equipment at hand.

  • Method 1 (Amination of a Halogenated Precursor) is a well-defined route with a commercially available starting material. However, it requires the handling of hazardous reagents and specialized high-pressure equipment.

  • Method 2 (Esterification of the Carboxylic Acid) is a more direct final step, but it is hampered by the lack of a well-documented and high-yielding synthesis for the requisite starting material, 6-aminopyrazine-2-carboxylic acid.

Further research into the efficient synthesis of 6-aminopyrazine-2-carboxylic acid could significantly enhance the appeal of the esterification route. For immediate and reliable synthesis, the amination of Methyl 6-chloropyrazine-2-carboxylate currently stands as the more established, albeit more demanding, method. Researchers are encouraged to evaluate the trade-offs between these methods based on their specific needs and capabilities.

A Comparative Guide to Methyl 6-aminopyrazine-2-carboxylate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, pyrazine derivatives represent a critical class of heterocyclic compounds, renowned for their diverse pharmacological activities. Among these, aminopyrazine-2-carboxylates are pivotal intermediates and potential therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a detailed comparison of Methyl 6-aminopyrazine-2-carboxylate and its positional isomers, Methyl 3-aminopyrazine-2-carboxylate and Methyl 5-aminopyrazine-2-carboxylate, focusing on their synthesis, biological activities, and the advantages one may offer over the others in specific research contexts.

Physicochemical Properties

A foundational aspect of drug design and development is the understanding of a compound's physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Below is a comparison of the key physicochemical properties of the three isomers.

PropertyThis compoundMethyl 3-aminopyrazine-2-carboxylateMethyl 5-aminopyrazine-2-carboxylate
Molecular Formula C₆H₇N₃O₂C₆H₇N₃O₂C₆H₇N₃O₂
Molecular Weight 153.14 g/mol 153.14 g/mol 153.14 g/mol
CAS Number 118853-60-4[1]16298-03-6[2]13924-94-2[3]
Appearance Yellow to brown solid[1]Light yellow to amber to dark green powder to crystalSolid[3]
Boiling Point 341.2°C at 760 mmHg[1]300°C[4]363°C at 760 mmHg[5]
Melting Point Not specified170-173°CNot specified
Storage 2-8°C, protected from light, stored in an inert gas[1]10°C - 25°C, close container well[4]2-8°C, sealed in dry, keep in dark place[3]

Synthesis and Chemical Reactivity

The synthesis of these isomers typically involves multi-step processes starting from commercially available pyrazine derivatives. The position of the amino group significantly influences the reactivity of the pyrazine ring and the carboxylate group, which can be a crucial factor in the design of subsequent derivatization strategies.

General Synthesis Workflow

cluster_start Starting Materials cluster_synthesis Synthesis cluster_isomers Isomeric Products StartingPyrazine Substituted Pyrazine Step1 Introduction of Amino Group StartingPyrazine->Step1 Amination Step2 Introduction of Carboxylate Group Step1->Step2 Carboxylation Step3 Esterification Step2->Step3 Methanol/Acid Isomer6 This compound Step3->Isomer6 Isomer3 Methyl 3-aminopyrazine-2-carboxylate Step3->Isomer3 Isomer5 Methyl 5-aminopyrazine-2-carboxylate Step3->Isomer5

Caption: General synthetic workflow for aminopyrazine-2-carboxylate isomers.

Comparative Biological Activity

While direct comparative studies on the base methyl esters are limited, research on their N-substituted amide derivatives provides valuable insights into the influence of the amino group's position on biological activity.

Antitubercular Activity

Pyrazinamide, a cornerstone of tuberculosis treatment, is a bioisostere of nicotinamide and highlights the potential of pyrazine derivatives as antitubercular agents. The position of the amino group on the pyrazine ring appears to be a critical determinant of antimycobacterial efficacy.

Compound/Derivative ClassTarget OrganismActivity (MIC/IC₅₀)Reference
N-(2,4-dimethoxyphenyl)-3-aminopyrazine-2-carboxamideM. tuberculosis H37Rv12.5 µg/mL (46 µM)[6]
N-(4-(trifluoromethyl)phenyl)-3-aminopyrazine-2-carboxamideM. tuberculosis H37Rv62.5 µg/mL (222 µM)[7]
N-phenyl-5-aminopyrazine-2-carboxamide derivativesM. tuberculosis H37RvInactive[6]
Pyrazinamide (Reference)M. tuberculosisVaries (e.g., 20-100 µg/mL)[8]
Anticancer Activity

The anticancer potential of pyrazine derivatives is an active area of research. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Data from N-substituted 3-aminopyrazine-2-carboxamides indicate that their cytotoxic activity is highly dependent on the nature of the substituent on the amide nitrogen.[7][9] For instance, the N-(4-(trifluoromethyl)phenyl)-3-aminopyrazine-2-carboxamide showed an IC₅₀ of 41.4 µM against the HepG2 human liver cancer cell line.[9] This highlights the potential of the 3-aminopyrazine-2-carboxylate scaffold as a starting point for the development of novel anticancer agents. Information on the direct comparative anticancer activity of the three methyl ester isomers is currently lacking in the scientific literature.

Compound/Derivative ClassCell LineActivity (IC₅₀)Reference
N-(4-(trifluoromethyl)phenyl)-3-aminopyrazine-2-carboxamideHepG2 (Liver Cancer)41.4 µM[9]
N-(2,4-dimethoxyphenyl)-3-aminopyrazine-2-carboxamideHepG2 (Liver Cancer)> 50 µM[9]
N-(4-chlorophenyl)-3-aminopyrazine-2-carboxamideHepG2 (Liver Cancer)> 250 µM[7]

Advantages of this compound

Based on the available, albeit indirect, evidence, the potential advantages of using "this compound" over its isomers could lie in:

  • Unique Structure-Activity Relationship (SAR): The 6-amino substitution provides a distinct electronic and steric environment compared to the 3- and 5-isomers. This could lead to novel interactions with biological targets, potentially resulting in improved potency or a different selectivity profile.

  • Synthetic Accessibility and Derivatization: The reactivity of the 6-amino group and the adjacent pyrazine nitrogen may offer different opportunities for chemical modification compared to the other isomers. This could be advantageous for library synthesis and the exploration of a wider chemical space in drug discovery programs.

  • Novelty and Patentability: As a potentially less explored isomer in certain therapeutic areas, derivatives of this compound may offer a clearer path for intellectual property protection.

It is crucial to emphasize that these are potential advantages inferred from general principles of medicinal chemistry and the limited available data. Direct experimental comparison is necessary to validate these hypotheses.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Alamar Blue reagent.

  • 96-well microplates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plate using the supplemented 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add the bacterial inoculum to each well containing the test compound. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA Workflow

Start Prepare Compound Dilutions in 96-well plate Inoculum Prepare M. tuberculosis Inoculum Start->Inoculum AddInoculum Add Inoculum to Wells Inoculum->AddInoculum Incubate1 Incubate at 37°C for 5-7 days AddInoculum->Incubate1 AddAlamar Add Alamar Blue Incubate1->AddAlamar Incubate2 Incubate for 24 hours AddAlamar->Incubate2 Read Read Results (Color Change) Incubate2->Read End Determine MIC Read->End

References

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 6-aminopyrazine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a key heterocycle in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. Within this chemical space, analogs of Methyl 6-aminopyrazine-2-carboxylate have emerged as promising candidates for various therapeutic applications, ranging from oncology to infectious diseases. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Signaling Pathways

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and other crucial cellular signaling proteins.

Kinase Inhibition: A Prominent Mechanism of Action

The pyrazine core is a well-established pharmacophore for kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding site of these enzymes.[1] Several analogs of this compound have been investigated as potent and selective kinase inhibitors.[2][3]

A recent review highlights the clinical significance of pyrazine-based kinase inhibitors, with several compounds progressing into clinical trials for various malignancies.[2] These inhibitors are often orally active and demonstrate manageable toxicity profiles.[2]

Table 1: Comparative Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

Compound/AnalogTarget Kinase(s)IC50 (nM)Cell Line/AssayReference
Gilteritinib (2) FLT3/AXL-AML[2]
Darovasertib (10) PKCα, PKCθ, GSK3β1.9, 0.4, 3.1-[2]
Aminopyrazine 2 Analog (31) Nek2--[4]
6-isopropoxyindole analog (6c) CSNK2ANanomolar range-[5]
ortho-methoxy aniline analog (7c) CSNK2A--[5]

Note: This table presents a selection of pyrazine-based kinase inhibitors to illustrate the therapeutic potential of the scaffold. Specific analogs of this compound are continuously being developed and evaluated.

SHP2 Inhibition

In the pursuit of novel anticancer agents, researchers have designed and synthesized pyrazine-based small molecules as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in cancer cell proliferation and migration.[6] One such study reported the discovery of a final compound, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, which exhibited cytotoxic activity.[6] Intermediates in the synthesis of this compound also showed a dose-dependent inhibition of cancer cell viability.[6]

Table 2: Cytotoxicity of Pyrazine-Based SHP2 Inhibitor Intermediates

IntermediateCancer Cell LineConcentration (µM)Time (h)% Viability DecreaseReference
21 MCF70.14830%[6]
21 MCF70.014842%[6]
21 HCT1160.14817%[6]
21 HCT1160.014816%[6]

Antimycobacterial Activity: A Renewed Fight Against Tuberculosis

Pyrazinamide, a structural analog of pyrazine-2-carboxamide, has been a cornerstone of first-line tuberculosis treatment for decades.[7] This has spurred further investigation into pyrazinoic acid analogs, including those with substitutions at the 6-position of the pyrazine ring, for their antimycobacterial potential.[8]

A study exploring the structure-activity relationship of pyrazinoic acid analogs revealed that while 6-amino substitution generally led to reduced activity compared to the parent compound, certain modifications could reverse this trend.[8] For instance, the 6-propionamido analog was found to be 5-fold more active than pyrazinoic acid, suggesting that an amide group at this position could engage in favorable interactions with the target enzyme, PanD.[8]

Table 3: Antimycobacterial Activity of 6-Substituted Pyrazinoic Acid Analogs against M. bovis BCG

AnalogSubstitution at 6-positionMIC50 (mM)Reference
Pyrazinoic Acid (POA) -1[8]
25 Amino>10[8]
52 Propionamido0.2[8]

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Various concentrations of the test compounds are added to the wells.

  • Further Incubation: The cells are incubated with the compounds for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using various biochemical assays.[1]

  • Reaction Setup: Recombinant kinase enzyme is added to wells of a microplate containing the test compound and a substrate peptide.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 10 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an acid solution (e.g., 3% phosphoric acid).

  • Substrate Capture: The phosphorylated substrate is captured on a phosphocellulose plate.

  • Washing: The plate is washed to remove unincorporated radiolabeled ATP.

  • Signal Detection: The amount of incorporated radioactivity is measured using a scintillation counter to determine the extent of kinase inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_kinase_activity Kinase Activity ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor Pyrazine Analog Inhibitor Inhibitor->Kinase Binds to ATP binding site Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add pyrazine analog at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance G->H

References

Structure-activity relationship (SAR) studies of "Methyl 6-aminopyrazine-2-carboxylate" derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationship (SAR) of pyrazine-2-carboxylate derivatives, with a focus on analogs of Methyl 6-aminopyrazine-2-carboxylate. This guide provides a comparative analysis of various derivatives, their biological activities supported by experimental data, and detailed methodologies for key experiments.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, is a key scaffold in several approved drugs.[1] this compound and its analogs, particularly pyrazine-2-carboxamides, have been extensively studied, leading to the discovery of potent therapeutic agents. Pyrazinamide, a first-line antitubercular drug, is a notable example, which is a prodrug converted to its active form, pyrazinoic acid, by mycobacterial enzymes.[3][4] This guide focuses on the structure-activity relationships of these derivatives, primarily exploring their efficacy as antitubercular agents and kinase inhibitors.

Data Presentation: Quantitative SAR of Pyrazine Derivatives

The following tables summarize the quantitative data from various SAR studies, highlighting how structural modifications to the pyrazine core influence biological activity.

Table 1: Antitubercular Activity of Pyrazine-2-Carboxamide Derivatives

This table presents the in vitro activity of various N-substituted pyrazine-2-carboxamides against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

Compound IDR1 (Position 5)R2 (Position 6)N-SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvReference
PZA HHH<6.25[5]
7i HH3-iodo-4-methylphenyl<2[6]
7l HH2-bromo-3-methylphenyl<2[6]
2o tert-butylCl3,5-bis(trifluoromethyl)phenyl>90% inhibition at 6.25 µg/mL[4][7]
2m HCl3,5-bis(trifluoromethyl)phenyl-[7]
P10 HNH₂4-(6-aminopyrimidin-4-yl)piperazin-1-yl-[8]
17 HNH₂2,4-dimethoxyphenyl12.5[9]

Note: Some studies report activity as percent inhibition at a fixed concentration.

Key SAR Insights for Antitubercular Activity:

  • N-Substitution : The nature of the substituent on the amide nitrogen is critical for activity. Aromatic rings with specific halogen substitutions, such as iodo and bromo groups, have been shown to enhance antimycobacterial potency.[6]

  • Pyrazine Ring Substitution : Modifications at the 5 and 6 positions of the pyrazine ring also modulate activity. For instance, a tert-butyl group at position 5 and a chloro group at position 6, in combination with a 3,5-bis(trifluoromethyl)phenyl amide, resulted in high antitubercular activity.[4][7]

  • Lipophilicity : A correlation between increased lipophilicity and higher antitubercular activity has been observed in some series of derivatives.[4][7]

Table 2: Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazines

This table showcases the inhibitory activity of 2,6-disubstituted pyrazine derivatives against protein kinases, which are crucial targets in cancer therapy.[10][11]

Compound IDR (Position 6)Target KinaseIC₅₀ (nM)Reference
6c 6-isopropoxyindoleCSNK2A<10[12]
7c ortho-methoxy anilineCSNK2A<10[12]
4e benzylCSNK2A10-100[12]
12b Not SpecifiedCK2-[13]
14f Not SpecifiedPIM kinase-[13]

Note: The 2-position is substituted with a 4-carboxyphenyl group in compounds 6c, 7c, and 4e.

Key SAR Insights for Kinase Inhibition:

  • Substitution at Position 2 : A 4-carboxyphenyl substituent at the 2-position of the pyrazine ring is often optimal for potent inhibition of kinases like CSNK2A, as the carboxylic acid can interact with key residues in the ATP-binding site.[12]

  • Substitution at Position 6 : The substituent at the 6-position plays a crucial role in determining both potency and selectivity. For instance, incorporating a 6-isopropoxyindole or an ortho-methoxy aniline at this position leads to potent CSNK2A inhibitors.[12]

  • Conformation : The planarity of the ring systems can influence inhibitor binding.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5]

  • Preparation of Inoculum : A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation : The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in microtiter plates.

  • Incubation : The mycobacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis : A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Kinase Inhibition Assay (e.g., CSNK2A)

This protocol describes a typical in vitro assay to measure the inhibitory activity of compounds against a specific protein kinase.[14]

  • Reaction Mixture Preparation : The assay is performed in a buffer solution containing the purified kinase enzyme (e.g., recombinant human CSNK2A), a specific substrate peptide, and ATP.

  • Compound Addition : The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of [γ-³³P]ATP. The mixture is incubated at room temperature for a specified period (e.g., 10 minutes) to allow for phosphorylation of the substrate.

  • Stopping the Reaction : The reaction is terminated by the addition of an acidic solution, such as 3% phosphoric acid.

  • Measurement of Phosphorylation : The phosphorylated substrate is captured on a phosphocellulose plate. After washing to remove unincorporated radiolabeled ATP, the radioactivity on the plate is measured using a scintillation counter. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts from the SAR studies.

SAR_Antitubercular_Pyrazine_Derivatives cluster_core Pyrazine-2-Carboxamide Core cluster_R1 Position 5 (R1) cluster_R2 Position 6 (R2) cluster_N_Substituent N-Substituent PyrazineCore PyrazineCore R1_H H R2_H H N_Aryl Substituted Aryl Rings (Critical for activity) R1_tertButyl tert-Butyl (Increases lipophilicity) Activity Antitubercular Activity R1_tertButyl->Activity R2_Cl Cl (Enhances activity) R2_Cl->Activity R2_NH2 NH2 N_Halogen Halogens (I, Br) (Increase potency) N_Halogen->Activity Strongly Enhances

Caption: SAR summary for antitubercular pyrazine-2-carboxamide derivatives.

Experimental_Workflow_Antitubercular start Synthesis of Pyrazine Derivatives primary_screen Primary Screening (e.g., 6.25 µg/mL) start->primary_screen Compound Library secondary_screen MIC Determination (MABA Assay) primary_screen->secondary_screen Active Compounds (>90% inhibition) cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) secondary_screen->cytotoxicity Potent Compounds (Low MIC) lead_compound Lead Compound Identification cytotoxicity->lead_compound Low Toxicity & High Potency

Caption: Experimental workflow for screening antitubercular compounds.

References

Benchmarking the Purity of Commercial "Methyl 6-aminopyrazine-2-carboxylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for the purity of commercially available Methyl 6-aminopyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents. Recognizing the critical impact of starting material purity on research and development outcomes, this document outlines objective comparisons of product performance, supported by experimental data and detailed analytical protocols.

Commercial Supplier Purity Overview

This compound is available from a range of chemical suppliers, with most vendors specifying a purity of ≥95% or ≥98%. While individual batch purity can vary, this serves as a general benchmark for procurement. The table below summarizes the advertised purity from several major suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed batch-specific data should always be requested from the supplier before purchase.

SupplierAdvertised PurityAdditional Notes
Supplier A≥98%Conforms to structure by ¹H NMR and IR.
Supplier B≥98%
Supplier C≥95%
Supplier D95%

Potential Impurities

The purity of this compound is largely dependent on the synthetic route employed and the purification methods used. A common method for its synthesis is the esterification of 6-aminopyrazine-2-carboxylic acid. Based on this, potential impurities may include:

  • Unreacted Starting Material: 6-aminopyrazine-2-carboxylic acid.

  • Reagents from Synthesis: Residual methanol, esterification catalysts (e.g., sulfuric acid, thionyl chloride), and solvents.

  • Byproducts of Side Reactions: Including but not limited to, dimers or polymers of the starting material or product.

  • Isomeric Impurities: Such as Methyl 5-aminopyrazine-2-carboxylate, depending on the selectivity of the synthetic process.

The following diagram illustrates a simplified logical relationship of potential impurities.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Material 6-aminopyrazine-2-carboxylic acid Product This compound Starting Material->Product Reagents Methanol, Catalyst Reagents->Product Unreacted SM Unreacted Starting Material Product->Unreacted SM incomplete reaction Residual Reagents Residual Reagents/Solvents Product->Residual Reagents incomplete purification Byproducts Side-Reaction Byproducts Product->Byproducts side reactions

Caption: Logical flow of potential impurities.

Analytical Methods for Purity Determination

A multi-technique approach is recommended for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase method is typically suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile in water, with an acidic modifier like formic acid (0.1%) to improve peak shape.[1]

  • Gradient Program: A linear gradient from 5% to 95% acetonitrile over 15 minutes is a good starting point.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 254 nm and 280 nm.[1]

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.

The following diagram illustrates the general workflow for HPLC analysis.

G Sample Prep Sample Preparation (Dissolve in Mobile Phase) HPLC System HPLC System (C18 Column, Gradient Elution) Sample Prep->HPLC System UV Detector UV Detection (254 nm, 280 nm) HPLC System->UV Detector Data Analysis Data Analysis (Peak Integration, Purity Calculation) UV Detector->Data Analysis

Caption: HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound and for detecting and identifying structurally related impurities.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyrazine ring and the methyl ester protons. The integration of these signals should correspond to the number of protons in the molecule. Impurities would present as additional, unassigned peaks.

  • ¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals should match the number of unique carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound (153.14 g/mol ) and to identify the mass of any potential impurities.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound.

  • Analysis: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 154.1. Fragmentation patterns can be analyzed to further confirm the structure. Common fragmentations for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

The following diagram outlines the overall analytical workflow for purity determination.

G Sample Commercial Methyl 6-aminopyrazine-2-carboxylate HPLC HPLC-UV (Quantitative Purity) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Purity Assessment Comprehensive Purity Assessment HPLC->Purity Assessment NMR->Purity Assessment MS->Purity Assessment

Caption: Comprehensive analytical workflow.

Conclusion

The purity of commercial this compound is generally high, with most suppliers offering grades of ≥98%. However, for applications where trace impurities can have a significant impact, such as in drug development, it is imperative to conduct a thorough in-house purity assessment. The analytical methods outlined in this guide provide a robust framework for researchers to verify the quality of their starting materials, ensuring the reliability and reproducibility of their scientific outcomes. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier and to perform orthogonal analytical tests for comprehensive characterization.

References

Comparative Bioassay Analysis of Methyl 6-aminopyrazine-2-carboxylate Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives synthesized from the parent compound, Methyl 6-aminopyrazine-2-carboxylate. While the parent compound primarily serves as a key synthetic intermediate, its derivatives have demonstrated significant potential in diverse therapeutic areas, notably as anticancer and antimicrobial agents.[1][2] This document summarizes key quantitative bioassay data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows to support further research and development.

Part 1: Anticancer Activity as FGFR Inhibitors

A significant area of investigation for aminopyrazine derivatives has been their potential to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[3] Specific derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent pan-FGFR inhibitors.

Quantitative Bioassay Data: FGFR Inhibition and Antitumor Activity

The following table summarizes the in vitro activity of a promising derivative, compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide), against multiple FGFR kinases and cancer cell lines with FGFR abnormalities.

Target/Cell LineBioassay TypeIC₅₀ (nM)Reference
FGFR1Kinase Inhibition4.6[3]
FGFR2Kinase Inhibition1.8[3]
FGFR3Kinase Inhibition2.9[3]
FGFR4Kinase Inhibition1.1[3]
SNU-16 (Stomach Cancer)Cell Viability130[3]
AN3CA (Endometrial Cancer)Cell Viability250[3]
MFM-223 (Breast Cancer)Cell Viability430[3]
Signaling Pathway: FGFR Inhibition

Derivatives of this compound act by blocking the ATP-binding site of the FGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor and halts the activation of downstream pro-survival and proliferative signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.

FGFR_Pathway Ligand FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) Ligand->FGFR P1 Receptor Dimerization & Phosphorylation FGFR->P1 ATP Inhibitor Aminopyrazine Derivative (18i) Inhibitor->P1 Blocks ATP Binding Site RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation MIC_Workflow A 1. Compound Preparation (Serial Dilution in 96-well plate) C 3. Inoculation (Add suspension to each well) A->C B 2. Inoculum Preparation (Standardized microbial suspension) B->C D 4. Incubation (e.g., 24-48h at 37°C) C->D E 5. Visual Inspection (Check for turbidity/growth) D->E Controls Include Positive (no drug) & Negative (no bacteria) Controls D->Controls F 6. MIC Determination (Lowest concentration with no visible growth) E->F

References

A Comparative Guide to the Synthesis of Methyl 6-aminopyrazine-2-carboxylate: Efficacy of Different Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminopyrazine-2-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of drug development pipelines. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the catalysts and reagents employed. Experimental data from published literature is summarized to facilitate an objective comparison of their efficacy.

Comparison of Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main strategies: the direct esterification of 6-aminopyrazine-2-carboxylic acid and the nucleophilic substitution of a suitable precursor. Below is a summary of the performance of different methods.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYieldReference
Fischer Esterification Sulfuric Acid (H₂SO₄)Methanol48 hoursRoom Temp.N/A[1]
Alkylation of Carboxylate Salt Methyl Bromide (CH₃Br)DMF21 hours43°C79.4%[2]
Hydrogen Chloride Mediated Esterification Hydrogen Chloride (HCl) in MethanolMethanol42 hoursRoom Temp.N/A[3]

Note: Yield data is not available for all methods in the cited literature. The "N/A" designation indicates that the source did not provide a quantitative yield for this specific reaction step.

Experimental Protocols

Detailed experimental protocols for the key synthetic methods are provided below. These protocols are based on procedures described in the scientific literature.

Method 1: Fischer Esterification using Sulfuric Acid

This method employs a strong acid catalyst for the direct esterification of the carboxylic acid with methanol.

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 48 hours.[1]

  • Upon completion, pour the reaction mixture into water.

  • Neutralize the solution with sodium bicarbonate (NaHCO₃) to a pH of 7.

  • The resulting precipitate, Methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.[1]

Method 2: Alkylation of the Potassium Salt with Methyl Bromide

This approach involves the formation of the carboxylate salt followed by alkylation with methyl bromide.

Procedure:

  • Prepare the potassium salt of 3-aminopyrazine-2-carboxylic acid.

  • Suspend the potassium salt (0.4 mol) in dimethylformamide (DMF) (80 g).

  • Add a solution of methyl bromide (0.37 mol) in DMF.

  • Heat the suspension to 43°C and introduce an additional 0.4 mol of methyl bromide over 6 hours.[2]

  • Continue stirring the reaction mixture for an additional 15 hours at room temperature.

  • Dilute the suspension with water (150 g) and filter the mixture.

  • Wash the filter cake with water and dry to obtain Methyl 3-aminopyrazine-2-carboxylate.[2]

Method 3: Hydrogen Chloride Mediated Esterification

Similar to Fischer esterification, this method utilizes a strong acid, hydrogen chloride, to promote the reaction between the carboxylic acid and methanol.

Procedure:

  • Prepare a solution of hydrogen chloride in methanol.

  • Add 3-amino-6-phenyl-pyrazine carboxylic acid (0.14 mol) to the methanolic HCl solution (1500 ml).[3]

  • Stir the mixture for 42 hours at room temperature.

  • Concentrate the mixture in vacuo to approximately one-quarter of the original volume.

  • Pour the concentrated mixture into water (1 L).

  • Basify the mixture by adding sodium bicarbonate.

  • Filter the resulting product and recrystallize from methanol to obtain the methyl ester.[3]

Synthesis Pathway Visualization

The following diagram illustrates the general synthetic pathways for producing this compound.

SynthesisPathways cluster_esterification Direct Esterification cluster_alkylation Alkylation of Carboxylate Salt 6-aminopyrazine-2-carboxylic_acid 6-Aminopyrazine-2- carboxylic Acid Methyl_6-aminopyrazine-2-carboxylate_E Methyl 6-aminopyrazine- 2-carboxylate 6-aminopyrazine-2-carboxylic_acid->Methyl_6-aminopyrazine-2-carboxylate_E Methanol, H₂SO₄ or HCl Potassium_salt Potassium 6-aminopyrazine- 2-carboxylate Methyl_6-aminopyrazine-2-carboxylate_A Methyl 6-aminopyrazine- 2-carboxylate Potassium_salt->Methyl_6-aminopyrazine-2-carboxylate_A Methyl Bromide, DMF

Caption: Synthetic routes to this compound.

Concluding Remarks

The choice of synthetic methodology for this compound depends on several factors including available starting materials, desired yield, reaction scalability, and safety considerations. The alkylation of the pre-formed carboxylate salt with methyl bromide appears to provide a higher reported yield compared to the acid-catalyzed esterification methods, although quantitative data for the latter is not consistently available in the reviewed literature. The Fischer esterification and HCl-mediated methods offer a more direct approach from the carboxylic acid, utilizing common and inexpensive reagents.

Researchers and process chemists should carefully evaluate these factors when selecting a synthetic route. Further optimization of reaction conditions for the acid-catalyzed methods could potentially lead to improved yields and shorter reaction times, making them more competitive with the alkylation approach.

References

Safety Operating Guide

Proper Disposal of Methyl 6-aminopyrazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Methyl 6-aminopyrazine-2-carboxylate, a heterocyclic compound used in various research applications. Adherence to these procedures is crucial for mitigating potential hazards and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound and related pyrazine derivatives may cause skin and eye irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles[3]
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] This chemical should never be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. Avoid mixing with incompatible waste streams like strong oxidizing agents.[3]

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free of leaks.

  • Labeling: The waste container must be clearly marked with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the compound (e.g., "Irritant")

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials.[3]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[4] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.

Disposal Decision Workflow

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type is_contaminated Contaminated Material? waste_type->is_contaminated solid_waste Solid Chemical Waste is_contaminated->solid_waste Yes liquid_waste Liquid Chemical Waste is_contaminated->liquid_waste No (Pure Chemical) ppe Wear Appropriate PPE solid_waste->ppe liquid_waste->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage disposal Arrange for Professional Disposal (EHS) storage->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.